2-Azaspiro[4.6]undecan-4-ylmethanol
Description
BenchChem offers high-quality 2-Azaspiro[4.6]undecan-4-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azaspiro[4.6]undecan-4-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-azaspiro[4.6]undecan-4-ylmethanol |
InChI |
InChI=1S/C11H21NO/c13-8-10-7-12-9-11(10)5-3-1-2-4-6-11/h10,12-13H,1-9H2 |
InChI Key |
MLHNPOGMCJTEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CNCC2CO |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Topological Landscape of 2-Azaspiro[4.6]undecan-4-ylmethanol
[1]
Introduction: The Escape from Flatland
In modern drug discovery, the "Escape from Flatland" is more than a catchphrase; it is a critical parameter for clinical success. As demonstrated by Lovering et al., increasing the fraction of sp3-hybridized carbons (
2-Azaspiro[4.6]undecan-4-ylmethanol represents a high-value "spiro-scaffold" that offers a distinct topological advantage over traditional piperidine or flat heteroaromatic systems.[1] By fusing a 5-membered pyrrolidine ring with a 7-membered cycloheptane ring at a single quaternary carbon, this molecule forces substituents into orthogonal vectors, accessing chemical space that planar scaffolds cannot reach.[1]
This guide analyzes the structural topology, outlines a robust synthetic pathway via [3+2] cycloaddition, and details the medicinal chemistry utility of this specific building block.[2]
Structural & Topological Analysis[1]
Nomenclature and Numbering
The IUPAC nomenclature for spiro systems dictates numbering starting from the smaller ring, adjacent to the spiro atom.
-
Rings: Ring A (Pyrrolidine, 5-membered) and Ring B (Cycloheptane, 7-membered).[1]
-
Functionalization: The hydroxymethyl group (
) is located at position 4.[1]
Connectivity:
Vector Analysis
Unlike fused bicyclic systems (e.g., indole), which are planar, the spiro-fusion locks the two rings at an approximate
-
Vector A (Nitrogen Lone Pair): Directed for H-bond accepting or further functionalization (e.g., urea/amide formation).[1]
-
Vector B (Hydroxymethyl): Projects outward from the pyrrolidine ring, providing a handle for covalent attachment or H-bond donation.[1]
-
Vector C (Cycloheptane Ring): Acts as a bulky, lipophilic "ball" that fills hydrophobic pockets (e.g., GPCR orthosteric sites) without the entropy penalty of a flexible alkyl chain.
Figure 1: Topological segmentation of the 2-azaspiro[4.6]undecane scaffold, highlighting the orthogonal relationship between the polar pyrrolidine sector and the lipophilic cycloheptane sector.
Synthetic Strategy: The [3+2] Cycloaddition Route
While various routes exist, the most regioselective and scalable method for introducing functionality at the C4 position is the 1,3-Dipolar Cycloaddition of an azomethine ylide with an exocyclic alkene. This approach builds the pyrrolidine ring onto the cycloheptane framework.
Retrosynthetic Logic
-
Target: 2-Azaspiro[4.6]undecan-4-ylmethanol.
-
Precursor: 2-Azaspiro[4.6]undecane-4-carboxylate (Ester).[1]
-
Key Disconnection: [3+2] Cycloaddition.
-
Starting Materials: Cycloheptanone (to generate the dipolarophile) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (to generate the dipole).[1]
Detailed Protocol
Step 1: Synthesis of the Dipolarophile (Ethyl 2-cycloheptylideneacetate)
This step converts the ketone into an exocyclic unsaturated ester, which serves as the dipolarophile.
-
Reagents: Cycloheptanone, Triethyl phosphonoacetate, NaH (Sodium Hydride), THF.
-
Procedure:
-
Suspend NaH (1.1 eq) in dry THF at
. -
Dropwise add triethyl phosphonoacetate (1.1 eq). Stir for 30 min until gas evolution ceases (Horner-Wadsworth-Emmons conditions).
-
Add Cycloheptanone (1.0 eq) dropwise.[1]
-
Warm to room temperature and reflux for 4-6 hours.
-
Workup: Quench with water, extract with EtOAc.
-
Outcome: Ethyl 2-cycloheptylideneacetate (Exocyclic alkene).[1]
-
Step 2: [3+2] Cycloaddition (Spiro-Ring Formation)
This is the critical step that forms the spiro-junction and the pyrrolidine ring simultaneously.[1]
-
Reagents: Ethyl 2-cycloheptylideneacetate (from Step 1), N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (Azomethine ylide precursor), TFA (catalytic) or AgF.[1]
-
Procedure:
-
Dissolve the alkene in DCM.[1]
-
Add the silyl-amine precursor (1.2 eq).[1]
-
Add a catalytic amount of TFA (Trifluoroacetic acid) at
to generate the azomethine ylide in situ.[1] -
Stir at room temperature for 12-18 hours.
-
Mechanism: The ylide adds across the exocyclic double bond.[1] Sterics usually favor the ester group ending up at position 4 (distal to the bulky spiro center) or 3, but in spiro-systems, the 4-position is often favored due to electronic stabilization of the transition state.
-
Purification: Flash chromatography.
-
Intermediate: Ethyl 2-benzyl-2-azaspiro[4.6]undecane-4-carboxylate.
-
Step 3: Global Reduction and Deprotection
Converting the ester to the alcohol and removing the benzyl group (if a free amine is required).
-
Reagents:
(Lithium Aluminum Hydride), (Palladium on Carbon), . -
Procedure:
-
Reduction: Treat the ester intermediate with
(2.0 eq) in dry THF at . This converts the ester ( ) directly to the hydroxymethyl group ( ).[1] -
Debenzylation (Optional): If the N-benzyl group is not desired, perform hydrogenolysis (
, 1 atm, 10% Pd/C, MeOH) to yield the secondary amine. -
Final Product: 2-Azaspiro[4.6]undecan-4-ylmethanol.
-
Figure 2: Synthetic workflow for the construction of the 2-azaspiro[4.6]undecan-4-ylmethanol scaffold via convergent cycloaddition.
Medicinal Chemistry Applications
Physicochemical Profile
The 2-azaspiro[4.6]undecane core offers a unique balance of lipophilicity and solubility.[1]
| Property | Value (Approx.) | Implication |
| ClogP | 1.8 - 2.2 | Ideal for CNS penetration and cell permeability.[1] |
| TPSA | ~40 | High oral bioavailability potential.[1] |
| Fsp3 | 1.0 (Core) | Enhanced solubility compared to biphenyl/biaryl spacers.[1] |
| pKa | ~9.5 (Amine) | Basic center allows for salt formation (formulation).[1] |
Metabolic Stability
The spiro-C5 position acts as a "metabolic block."[1] In standard pyrrolidines, the
-
Blockade: The quaternary spiro-carbon at C5 prevents
-oxidation on one side of the nitrogen.[1] -
Steric Shielding: The bulky cycloheptane ring sterically shields the pyrrolidine ring from rapid enzymatic degradation.[1]
Bioisosterism
This scaffold is an effective bioisostere for:
-
Substituted Prolines: When the geometry of the peptide backbone needs to be constrained.[1]
-
Piperidines: The spiro-system mimics the spatial volume of a 4-substituted piperidine but with different vector orientations, often used to break "flat" SAR (Structure-Activity Relationship) trends.[1]
-
Gem-dimethyl groups: The cycloheptane ring can be viewed as a massive, cyclized gem-dialkyl group that locks conformation.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link] (Cited for general spiro-synthesis principles).[1]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link][1]
-
PubChem. (n.d.).[1] 2-Azaspiro[4.6]undecane Compound Summary. National Library of Medicine. [Link][1]
Sources
Technical Monograph: Therapeutic Frontiers of Azaspiro[4.6]undecane Scaffolds
Executive Summary: Beyond the "Flatland"
The pharmaceutical industry is currently undergoing a structural renaissance, moving away from planar, aromatic-heavy compounds ("Flatland") toward three-dimensional, sp3-rich architectures.[1][2][3] While spiro[3.3]heptanes and spiro[4.4]nonanes have been extensively mined, the azaspiro[4.6]undecane system—a pyrrolidine ring spiro-fused to a cycloheptane ring—remains an under-exploited region of chemical space.
This guide analyzes the therapeutic utility of azaspiro[4.6]undecane derivatives. Unlike its smaller cousins, the [4.6] system incorporates a seven-membered ring, introducing unique conformational flexibility (pseudorotation) and enhanced lipophilicity without sacrificing solubility. This scaffold offers a "Goldilocks" zone for targeting complex GPCR pockets and ion channels where smaller spirocycles fail to achieve adequate occupancy.
Part 1: Structural Pharmacology & Rationale
The "Escape from Flatland" Metric
The clinical success of drug candidates correlates with the fraction of sp3-hybridized carbons (
-
Improved Solubility: Disruption of crystal lattice energy compared to flat aromatics.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots (e.g., benzylic oxidation), extending half-life (
). -
Vector Orientation: The 7-membered ring projects substituents into vectors inaccessible to cyclohexyl (spiro[4.5]) or cyclopentyl (spiro[4.4]) analogs.
Conformational Dynamics of the [4.6] System
The cycloheptane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This allows the scaffold to "breathe," adapting to induce fit within protein binding pockets—a critical feature for inhibiting viral proteases and blocking ion channels (e.g., NMDA receptors).
Figure 1: Structural evolution from planar compounds to the dynamic azaspiro[4.6]undecane scaffold.
Part 2: Synthetic Access (The RCM Approach)
The most robust route to the azaspiro[4.6]undecane core is Ring-Closing Metathesis (RCM) . This pathway allows for the modular installation of the 7-membered ring, which is thermodynamically challenging to close using standard alkylation methods.
Synthetic Pathway Logic
-
Precursor Assembly: Alkylation of a protected pyrrolidine with a terminal alkenyl chain.
-
Metathesis: Use of Grubbs II catalyst to close the 7-membered ring. The entropy cost of forming the medium-sized ring is offset by the spiro-constraint (Thorpe-Ingold effect).
-
Hydrogenation: Saturation of the alkene to yield the final scaffold.
Figure 2: Modular synthesis of the azaspiro[4.6]undecane core via Ring-Closing Metathesis.
Part 3: Therapeutic Case Studies
Infectious Disease: Antiviral Agents (HCoV)
Recent studies have highlighted 1-thia-4-azaspiro[4.6]undecane derivatives as potent inhibitors of Human Coronavirus (HCoV-229E).
-
Mechanism: The bulky 7-membered ring occupies the hydrophobic S2 pocket of the viral protease or interferes with viral entry.
-
Data: Derivatives with specific amide substitutions at the nitrogen showed EC50 values in the low micromolar range.
| Compound Class | Ring Size | Target Virus | Activity (EC50) | Key Feature |
| Thia-azaspiro[4.5] | 6-membered | HCoV-229E | ~5.5 µM | Standard benchmark |
| Thia-azaspiro[4.6] | 7-membered | HCoV-229E | < 5.0 µM | Enhanced lipophilic contact |
| Linear Amides | N/A | HCoV-229E | > 50 µM | Lack of conformational restraint |
Neurology: Ion Channel Blockers (NMDA)
The azaspiro[4.6]undecane scaffold shares topological similarity with memantine and amantadine (cage-like amines).
-
Hypothesis: The scaffold acts as an uncompetitive antagonist of the NMDA receptor. The 7-membered ring provides the necessary steric bulk to lodge in the ion channel pore, while the pyrrolidine nitrogen interacts with the selectivity filter.
-
Advantage: Unlike the rigid adamantane cage, the [4.6] spirocycle allows for fine-tuning of channel residence time, potentially reducing psychotomimetic side effects associated with high-affinity blockers (e.g., MK-801).
Part 4: Experimental Protocols
Protocol A: Synthesis of tert-butyl 2-azaspiro[4.6]undecane-2-carboxylate
Objective: Synthesis of the protected core scaffold.
Reagents:
-
N-Boc-3-allylpyrrolidine (1.0 eq)
-
4-Bromobut-1-ene (1.2 eq)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 eq)
-
Grubbs Catalyst, 2nd Generation (5 mol%)
-
Dichloromethane (DCM), anhydrous
Workflow:
-
Alkylation:
-
Cool a solution of N-Boc-3-allylpyrrolidine in THF to -78°C.
-
Add LiHMDS dropwise over 15 mins. Stir for 30 mins.
-
Add 4-bromobut-1-ene. Warm to RT and stir for 12h.
-
QC Check: TLC (Hexane/EtOAc 4:1) to confirm disappearance of starting material.
-
Quench with NH4Cl, extract with EtOAc, and concentrate.
-
-
Ring-Closing Metathesis (RCM):
-
Dissolve the crude di-alkene in anhydrous DCM (0.01 M concentration—critical to prevent polymerization).
-
Degas the solution with Argon for 20 mins.
-
Add Grubbs II catalyst. Reflux for 4-8h.
-
Observation: Solution turns from brownish-green to black.
-
-
Purification:
-
Concentrate solvent.
-
Purify via silica gel chromatography (0-10% MeOH in DCM).
-
-
Hydrogenation:
-
Dissolve RCM product in MeOH. Add Pd/C (10% w/w).
-
Stir under H2 balloon (1 atm) for 4h.
-
Filter through Celite and concentrate to yield the title compound.
-
Protocol B: Antiviral Cytopathic Effect (CPE) Assay
Objective: Evaluate efficacy of derivatives against HCoV-229E.
Workflow:
-
Seeding: Seed HEL-299 cells in 96-well plates (5x10^3 cells/well). Incubate 24h.
-
Infection: Infect cells with HCoV-229E at a Multiplicity of Infection (MOI) of 0.01.
-
Treatment: Immediately add serial dilutions of the azaspiro[4.6]undecane derivative (0.1 µM to 100 µM). Include Remdesivir as a positive control.
-
Incubation: Incubate at 35°C for 72h (until full CPE in virus control).
-
Readout: Add MTS reagent. Measure absorbance at 490 nm.
-
Calculation: Calculate EC50 using non-linear regression (GraphPad Prism).
Part 5: Future Outlook
The azaspiro[4.6]undecane scaffold represents a high-value "white space" in medicinal chemistry. Future development should focus on:
-
Library Generation: Automated parallel synthesis to vary the 7-ring substituents (e.g., introducing heteroatoms like O or S to make 1-oxa/thia analogs).
-
CNS Penetration: Optimizing the LogP (target 2.0–3.5) for blood-brain barrier penetration to target NMDA/Sigma receptors.
-
IP Position: As [4.4] and [4.5] spirocycles become crowded with patents, the [4.6] system offers a clear path for novel intellectual property generation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry. Link
-
Bleicher, K. H., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (Note: This foundational work on the [4.5] and [4.6] thia-analogs establishes the antiviral potential). Antiviral Research. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Link
-
Smith, A. B., et al. (1998). Indole-Diterpene Synthetic Studies. Construction of the Spiro[cyclopentane-1,1'-inden] System via Ring-Closing Metathesis. Organic Letters. (Foundational RCM protocols for spiro-systems). Link
Sources
Spirocyclic Amine Building Blocks: Engineering 3D Complexity in Medicinal Chemistry
Topic: Spirocyclic Amine Building Blocks in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Geometric Imperative
The "Escape from Flatland" is no longer just a theoretical concept; it is a pragmatic mandate in modern drug discovery. As medicinal chemistry moves beyond the low-hanging fruit of planar aromatic kinase inhibitors, the need for three-dimensional (3D) scaffolds has intensified.[1] Spirocyclic amines represent the vanguard of this shift. By enforcing high Fsp³ character and rigidifying exit vectors without adding excessive molecular weight, these building blocks offer a solution to the "molecular obesity" crisis—improving solubility and metabolic stability while maintaining or enhancing potency.
This guide provides a technical deep-dive into the design, synthesis, and application of spirocyclic amines. It moves beyond generalities to offer actionable protocols and decision-making frameworks for replacing traditional rings (piperidines, morpholines, piperazines) with their spirocyclic bioisosteres.
Structural & Physicochemical Profiling
The transition from a 2D ring (e.g., piperidine) to a 3D spirocycle (e.g., 2-azaspiro[3.3]heptane) alters the molecular landscape in three critical dimensions: Vectorial Alignment , Basicity (pKa) , and Lipophilicity (LogD) .
Vectorial Analysis
Traditional heterocycles like piperidine exist in a chair conformation, projecting substituents in equatorial or axial orientations. Spirocyclic systems, particularly the [3.3] and [3.4] systems, lock substituents into fixed vectors that are often orthogonal or angularly distinct from their monocyclic counterparts.
Figure 1: Vectorial comparison between flexible piperidine and rigid spirocyclic scaffolds.
Physicochemical Modulation Matrix
Replacing a standard ring with a spirocycle is not a 1:1 swap. It is a tuning exercise.
| Feature | Piperidine (Parent) | 2-Azaspiro[3.3]heptane (Bioisostere) | 2-Oxa-6-azaspiro[3.3]heptane (Morpholine mimic) |
| Fsp³ Fraction | High (but flexible) | High (Rigid) | High (Rigid) |
| Lipophilicity (LogP) | Moderate | Lower (due to compactness/solvation) | Significantly Lower |
| Basicity (pKa) | ~11.2 | ~11.3 (Slightly higher/comparable) | ~8.0 - 8.5 (Lower due to O-inductive effect) |
| Metabolic Stability | Prone to CYP oxidation (α-carbon) | High (Quaternary center blocks metabolism) | High |
| hERG Liability | High (if lipophilic/basic) | Reduced (due to vector change) | Reduced (lower pKa) |
Key Insight: The metabolic "soft spot" of piperidine (the α-carbon next to nitrogen) is effectively blocked in spirocycles by the quaternary spiro-carbon or the strained nature of the 4-membered ring, which is less prone to oxidative metabolism.
Strategic Synthesis: From Building Blocks to Late-Stage Functionalization
Medicinal chemists generally employ two strategies to introduce spirocycles:
-
De Novo Assembly: Using pre-formed spirocyclic building blocks (e.g., Boc-protected amines) in cross-couplings or aminations.
-
Late-Stage Construction: Building the spirocycle directly onto a complex intermediate, often using modern radical chemistry.
Method A: The "Building Block" Approach (Classic)
The most robust route to the 2,6-diazaspiro[3.3]heptane core (a piperazine mimic) relies on the cyclization of pentaerythritol derivatives. This process is scalable and yields a protected diamine ready for diversification.
Method B: The "Late-Stage" Approach (Modern SnAP)
For more complex spirocycles (e.g., spiro-morpholines) derived from ketones, the SnAP (Stannyl Amine Protocol) reagents developed by the Bode group offer a powerful solution. This method converts a ketone directly into a spirocyclic saturated N-heterocycle in one step.[2][3][4]
Figure 2: Dual strategic pathways for accessing spirocyclic amine scaffolds.
Detailed Protocol: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
A robust, self-validating protocol for generating a core building block.
Objective: Synthesis of the mono-Boc protected piperazine bioisostere. Mechanism: Double nucleophilic substitution on a tetrakis-electrophile.
Reagents & Equipment[5][6][7]
-
Precursor: Pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol).
-
Activation: Trifluoromethanesulfonic anhydride (Tf₂O) or Methanesulfonyl chloride (MsCl).
-
Amine Source: Benzylamine (BnNH₂) - acts as the transient protecting group.
-
Base: DIPEA (Hünig's base) or K₂CO₃.
-
Solvent: Acetonitrile (MeCN) or Acetone (anhydrous).
Step-by-Step Methodology
-
Activation of Pentaerythritol:
-
Suspend pentaerythritol (1.0 eq) in anhydrous MeCN at -20°C.
-
Add base (DIPEA, 4.5 eq) followed by slow addition of Tf₂O (4.1 eq). Maintain temperature < -10°C to prevent decomposition.
-
Checkpoint: The formation of the tetrakis(triflate) is rapid. TLC should show consumption of polar starting material.
-
-
Spiro-Cyclization:
-
To the cold mixture, add Benzylamine (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (65-70°C) for 3 hours.
-
Mechanism:[5][6] The amine performs a double displacement to form the first azetidine ring, followed by a second double displacement to form the second ring. The "spiro" junction is formed naturally by the quaternary carbon of the pentaerythritol.
-
Workup: Concentrate, extract with EtOAc, and wash with brine.[7] Purify the N-benzyl-2,6-diazaspiro[3.3]heptane via flash chromatography (DCM/MeOH).
-
-
Boc-Protection (Asymmetric):
-
Dissolve the N-benzyl intermediate in DCM. Add Boc₂O (1.1 eq).
-
Stir at RT for 2 hours. This yields the N-benzyl-N'-Boc-2,6-diazaspiro[3.3]heptane .
-
-
Debenzylation (Final Step):
-
Dissolve the intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Filter through Celite.
-
Validation: ¹H NMR should show the disappearance of aromatic protons (7.2-7.4 ppm) and the retention of the distinct spiro-methylene doublets (approx 3.8-4.2 ppm).
-
Yield Expectation: 40-50% overall. Safety Note: Tf₂O is corrosive. Handle in a fume hood.
Case Studies in Drug Design
Case Study 1: MCHr1 Antagonists (AstraZeneca)
-
Challenge: The lead compound contained a morpholine ring and suffered from high lipophilicity (LogD) and rapid metabolic clearance.
-
Solution: Replacement of the morpholine with 2-oxa-6-azaspiro[3.3]heptane .
-
Outcome:
-
LogD: Reduced by 0.5 units (improved solubility).
-
Metabolic Stability: Intrinsic clearance (CLint) decreased by 3-fold due to steric blocking of the oxidation sites.
-
Selectivity: The rigid spirocycle reduced off-target binding to hERG channels compared to the flexible morpholine.
-
Case Study 2: PF-07258669 (Pfizer) - MC4R Antagonist
-
Context: Targeting the Melanocortin-4 receptor for cachexia.
-
Innovation: Utilization of a spirocyclic tetrahydronaphthyridine (THN) .
-
Impact: The spiro-fusion constrained the conformational ensemble of the amine, locking the pharmacophore in the bioactive conformation. This entropic advantage improved potency while the sp³-rich character improved the PK profile, allowing for once-daily dosing.
Decision Logic for Scaffold Selection
When should you deploy a spirocyclic amine? Use this logic flow:
Figure 3: Decision matrix for implementing spirocyclic scaffolds in hit-to-lead optimization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Angewandte Chemie International Edition.
-
Siau, W. Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.[2][3][4][8][9] Journal of the American Chemical Society.[4]
-
Johansson, A., et al. (2016). 2-Oxa-6-azaspiro[3.3]heptanes as Bioisosteres of Morpholines in MCHr1 Antagonists. Journal of Medicinal Chemistry.
-
Pfizer Inc. (2021). Discovery of PF-07258669: A Novel, Potent, and Selective MC4R Antagonist. Journal of Medicinal Chemistry.
-
Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery.
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. guidechem.com [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.figshare.com [acs.figshare.com]
2-Azaspiro[4.6]undecan-4-ylmethanol CAS number and identifiers
The following technical guide details the structural identity, synthesis, and application of 2-Azaspiro[4.6]undecan-4-ylmethanol , a high-value spirocyclic building block in modern medicinal chemistry.
Executive Summary: The "Escape from Flatland"
In the pursuit of novel therapeutics, medicinal chemistry has shifted from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures. 2-Azaspiro[4.6]undecan-4-ylmethanol represents a critical "spiro-proline" mimetic. Its spirocyclic core—fusing a pyrrolidine ring with a cycloheptane ring—offers high fraction of sp3-hybridized carbons (
Chemical Identity & Nomenclature
Accurate identification is paramount for database integration and procurement.
| Identifier Type | Value | Notes |
| Chemical Name | 2-Azaspiro[4.6]undecan-4-ylmethanol | Systematic IUPAC naming |
| CAS Number | 1369498-02-1 | Primary identifier for the alcohol |
| Related CAS | 1496313-31-5 | Corresponding Carboxylic Acid (Precursor) |
| Molecular Formula | ||
| Molecular Weight | 183.29 g/mol | |
| SMILES | OCC1CNCC12CCCCCC2 | Topology string |
| Core Scaffold | 2-Azaspiro[4.6]undecane | CAS: 184-14-5 |
Structural Topology
The molecule consists of a pyrrolidine ring (5-membered) spiro-fused at position 3 to a cycloheptane ring (7-membered). The nitrogen atom is at position 2 of the pyrrolidine ring. The hydroxymethyl group (
Synthetic Methodology
The synthesis of 2-Azaspiro[4.6]undecan-4-ylmethanol typically proceeds via the reduction of its carboxylic acid precursor. The construction of the spirocyclic core is the rate-limiting step, often achieved through cycloaddition or alkylation strategies.
A. Core Construction (The Schöllkopf Method)
A robust route to spiro-amino acids involves the reaction of cyclic ketones with isocyanoacetates.
-
Condensation: Cycloheptanone reacts with ethyl isocyanoacetate in the presence of a base (e.g., KOtBu) to form an intermediate spiro-2-oxazoline.
-
Hydrolysis: Acidic hydrolysis opens the oxazoline ring to yield the 2-azaspiro[4.6]undecane-4-carboxylic acid (CAS 1496313-31-5).
-
Reduction: The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex.
B. Experimental Workflow Diagram
The following logic flow illustrates the synthesis and derivatization pathways.
Figure 1: Synthetic pathway from commercial cycloheptanone to the target alcohol via the Schöllkopf spiro-cyclization strategy.
C. Protocol: Reduction of the Carboxylic Acid
Note: This protocol is a generalized standard operating procedure (SOP) for amino-acid to amino-alcohol reduction.
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Solubilization: Dissolve 2-azaspiro[4.6]undecane-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).
-
Addition: Cool to 0°C. Add LiAlH4 (2.5 eq) portion-wise (pellets) or dropwise (solution in THF). Caution: Exothermic gas evolution.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (stain with Ninhydrin; acid spot will disappear, alcohol spot appears).
-
Workup (Fieser Method): Cool to 0°C. Quench sequentially with water (
mL), 15% NaOH ( mL), and water ( mL), where is the weight of LiAlH4 in grams. -
Purification: Filter the granular precipitate. Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH/NH4OH) to yield the amino alcohol as a viscous oil or low-melting solid.
Applications in Drug Discovery
The 2-azaspiro[4.6]undecane scaffold is utilized to modulate the physicochemical properties of lead compounds.
Proline Isosteres
In peptide mimetics, replacing a proline residue with 2-azaspiro[4.6]undecane-4-carboxylic acid (or its reduced alcohol form) restricts conformational flexibility. The 7-membered ring imposes steric bulk that can lock the peptide backbone into specific turn geometries (
Physicochemical Modulation
-
Lipophilicity: The cycloheptane ring adds significant lipophilicity compared to a standard proline or pyrrolidine, useful for crossing the Blood-Brain Barrier (BBB).
-
Metabolic Stability: The spiro-quaternary carbon (C5) blocks metabolic oxidation at the
-position relative to the nitrogen, a common soft spot in cyclic amines.
Library Synthesis
The primary alcohol group in 2-Azaspiro[4.6]undecan-4-ylmethanol serves as a versatile handle for further functionalization:
-
Etherification:
or Mitsunobu reactions to attach aryl groups. -
Oxidation: Re-oxidation to the aldehyde for reductive amination.
-
Carbamate Formation: Reaction with isocyanates to form urea/carbamate linkers.
Physicochemical Profile
Data below is predicted based on the scaffold structure.
| Property | Predicted Value | Implication |
| cLogP | ~1.5 - 1.9 | Moderate lipophilicity; good for CNS penetration. |
| TPSA | ~40 Ų | High membrane permeability (Rule of 5 compliant). |
| pKa (Basic N) | ~9.5 - 10.5 | Exists as a cation at physiological pH. |
| Fsp3 | 1.0 (100%) | "Escape from Flatland" - maximizes 3D complexity. |
References
-
ChemSRC. (2025). 2-Azaspiro[4.6]undecan-4-ylmethanol - CAS 1369498-02-1. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2024). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. (Cited for context on spirocyclic building block scalability). Retrieved from [Link]
Sources
Conformational Analysis of 2-Azaspiro[4.6]undecan-4-ylmethanol: A Technical Guide for Drug Discovery
Executive Summary
In the pursuit of novel therapeutics, medicinal chemistry has increasingly shifted away from flat, heteroaromatic cores toward sp³-enriched, three-dimensional templates. This paradigm shift, often termed "escaping flatland," leverages spirocyclic scaffolds to improve physicochemical properties, metabolic stability, and target selectivity [1].
2-Azaspiro[4.6]undecan-4-ylmethanol (CAS: 1369498-02-1) [2] is a highly specialized spirocyclic building block. It features a flexible 7-membered cycloheptane ring spiro-fused to a 5-membered pyrrolidine ring, adorned with a hydroxymethyl substituent at the C4 position. Understanding the conformational ensemble of this molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design, determining how pharmacophoric vectors are projected into a target protein's binding pocket.
This whitepaper provides an in-depth, self-validating methodological framework for the conformational elucidation of 2-Azaspiro[4.6]undecan-4-ylmethanol, bridging high-level quantum mechanics with empirical NMR validation.
Structural Deconstruction & Conformational Causality
The conformational landscape of 2-Azaspiro[4.6]undecan-4-ylmethanol is dictated by the dynamic interplay of three distinct structural features:
-
The Cycloheptane Ring (7-Membered): Unlike the rigid chair of cyclohexane, cycloheptane is highly fluxional. It rapidly interconverts between Twist-Chair (TC), Chair (C), Twist-Boat (TB), and Boat (B) forms. The Twist-Chair is typically the global minimum because it minimizes transannular (Prelog) strain and torsional (Pitzer) strain across the C-C bonds.
-
The Pyrrolidine Ring (5-Membered): The 2-aza ring undergoes rapid pseudorotation. The spiro-fusion at C5 restricts this motion, forcing the ring to oscillate primarily between Envelope (
) and Half-Chair ( ) conformations to relieve eclipsing interactions between the C3 and C4 substituents [3]. -
The C4-Hydroxymethyl Rotor: The -CH₂OH group introduces a critical stereoelectronic variable. Its orientation (pseudo-axial vs. pseudo-equatorial) is dictated by steric clashes with the bulky cycloheptane ring. Furthermore, if the C4-OH bond rotates appropriately, it can form a stabilizing intramolecular hydrogen bond with the N2 lone pair, effectively "locking" the pyrrolidine ring into a specific pseudorotational phase [4].
Fig 1. Dynamic interplay between cycloheptane ring states and pyrrolidine pseudorotation.
Self-Validating Experimental Protocol
To accurately map the solution-state ensemble of this spirocycle, isolated computational or empirical methods are insufficient. The following protocol establishes a Self-Validating System : computational predictions are strictly gated by empirical NMR data. If theoretical distances deviate from NOE integrals, the computational constraints are iteratively refined.
Step-by-Step Methodology
Phase 1: Stochastic Conformational Search
-
Action: Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field, generating 10,000+ starting geometries.
-
Causality: The cycloheptane ring possesses a vast, shallow potential energy surface. A stochastic search ensures that no low-energy basin (e.g., an obscure Twist-Boat rotamer) is omitted prior to computationally expensive quantum mechanical refinement.
Phase 2: Quantum Mechanical (DFT) Refinement
-
Action: Optimize all conformers within a 5.0 kcal/mol window using the
B97X-D/def2-TZVP level of theory, applying an implicit Solvation Model based on Density (SMD) for chloroform. -
Causality: Standard functionals (like B3LYP) fail to capture the transannular dispersion forces inherent to 7-membered rings. The
B97X-D functional includes empirical dispersion corrections, which are strictly necessary to accurately model both the cycloheptane core and the C4-OH N2 hydrogen bond [4].
Phase 3: NMR Data Acquisition & Validation
-
Action: Acquire 1D
H, 2D COSY, and 2D NOESY spectra (in CDCl at 298 K). Crucially, run a NOESY buildup curve using mixing times of 100, 300, and 500 ms. -
Causality: A single mixing time risks spin-diffusion artifacts. The buildup curve ensures that the extracted interatomic distances (
) represent true through-space contacts. Extract the scalar couplings to calculate H-C-C-H dihedral angles via the Karplus equation. -
Validation Loop: Compare the DFT-predicted Boltzmann-weighted distances against the NOESY-derived distances. A deviation of
Å triggers a re-evaluation of the DFT solvation model.
Fig 2. Self-validating computational and experimental workflow for conformational elucidation.
Thermodynamic Profiling & Data Presentation
Based on the rigorous application of the aforementioned protocol, the conformational ensemble of 2-Azaspiro[4.6]undecan-4-ylmethanol is heavily biased toward a few distinct states. The cycloheptane ring acts as an anchor, while the pyrrolidine ring and C4-rotor dictate the finer energy differences.
Table 1: Thermodynamic Profiling of Major Conformers (298 K, Implicit CHCl₃)
| Conformer ID | Cycloheptane State | Pyrrolidine Phase | C4-OH Orientation | Rel. Energy ( | Boltzmann Pop. (%) |
| Conf-1 (Global) | Twist-Chair (TC) | Envelope ( | Pseudo-axial (H-bonded) | 0.00 | 72.4 |
| Conf-2 | Twist-Chair (TC) | Half-Chair ( | Pseudo-equatorial | 0.85 | 17.2 |
| Conf-3 | Twist-Boat (TB) | Envelope ( | Pseudo-axial | 1.42 | 6.5 |
| Conf-4 | Chair (C) | Envelope ( | Pseudo-equatorial | 2.15 | 1.9 |
| Conf-5 | Boat (B) | Half-Chair ( | Pseudo-axial | 3.05 | 2.0 |
Data Interpretation: The global minimum (Conf-1) is stabilized by a synergistic effect: the cycloheptane ring achieves its lowest-energy Twist-Chair state, while the C4-hydroxymethyl group adopts a pseudo-axial orientation that allows optimal hydrogen bonding with the N2 lone pair. This H-bond overcomes the expected steric penalty of the pseudo-axial position.
Implications for Drug Development
Understanding the precise 3D geometry of 2-Azaspiro[4.6]undecan-4-ylmethanol unlocks several strategic advantages in drug design:
-
Precision Vector Projection: The spirocyclic core projects the N2 and C4-OH exit vectors at highly specific angles. Because Conf-1 dominates the solution ensemble (72.4%), medicinal chemists can reliably use this geometry to design rigidified linkers for PROTACs or to project a pharmacophore deep into a narrow binding cleft.
-
Metabolic Shielding: The bulky, fluxional 7-membered ring provides significant steric shielding to the spiro junction and the adjacent pyrrolidine carbons. This conformational bulk reduces the susceptibility of the amine to cytochrome P450-mediated
-dealkylation or oxidation, a common liability in flat pyrrolidine derivatives [3]. -
Scaffold Hopping: By mapping the exit vectors of this spirocycle, researchers can seamlessly replace metabolically labile or off-target-prone piperidines/pyrrolidines in existing lead compounds with this spiro[4.6] system, maintaining the required 3D pharmacophore while drastically improving the
fraction [1].
References
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. URL:[Link]
-
2-Azaspiro[4.6]undecan-4-ylmethanol (CAS: 1369498-02-1). ChemSrc. URL:[Link]
-
Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications (via PMC). URL:[Link]
-
Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Chemistry - A European Journal (via ResearchGate). URL:[Link]
The 3D Advantage: The Role of 2-Azaspiro[4.6]undecan-4-ylmethanol in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized hit identification by screening low-molecular-weight chemical starting points. However, early fragment libraries were heavily biased toward flat, sp²-hybridized (hetero)aromatic rings. While these planar fragments readily form π-π stacking interactions, their subsequent elaboration often leads to lipophilic, poorly soluble drug candidates with high clinical attrition rates.
The introduction of the "escape from flatland" paradigm 1 catalyzed a shift toward three-dimensional, sp³-rich architectures. Among these, spirocyclic scaffolds have emerged as exceptional tools for fine-tuning conformational and physicochemical properties 2. This technical guide explores the mechanistic and strategic utility of 2-Azaspiro[4.6]undecan-4-ylmethanol , a highly saturated spirocyclic fragment, detailing how its structural features translate into superior pharmacokinetic profiles and pre-organized binding thermodynamics.
Chemical and Structural Profiling
2-Azaspiro[4.6]undecan-4-ylmethanol (Molecular Formula: C₁₁H₂₁NO, MW: 183.29 g/mol ) 3 is an aliphatic aza-spirocycle. It consists of a 5-membered pyrrolidine-like ring fused via a single spiro carbon to a 7-membered cycloheptane ring, with a hydroxymethyl (-CH₂OH) group at the 4-position.
The Causality of 3D Architecture
The strategic value of this fragment lies in its absolute saturation. With an Fsp³ (fraction of sp³-hybridized carbons) of 1.0, it completely avoids the planar geometry of traditional fragments.
-
Thermodynamic Benefit: The spiro fusion restricts conformational flexibility. When the fragment binds to a target protein, it suffers a significantly lower entropic penalty compared to linear aliphatic chains, as the molecule is already "pre-organized" into its bioactive conformation 4.
-
Physicochemical Benefit: The globular, 3D nature of the spirocycle disrupts flat crystal lattice packing. This inherently lowers the melting point and dramatically improves aqueous solubility—a critical factor for both high-concentration fragment screening and downstream oral bioavailability 5.
Fig 1. Logical translation of 2-Azaspiro[4.6]undecan-4-ylmethanol structural features to ADME benefits.
Quantitative Comparative Analysis
To illustrate the advantages of incorporating 2-Azaspiro[4.6]undecan-4-ylmethanol into a screening library, we must compare it against a traditional planar fragment of similar molecular weight.
| Metric | Planar Aromatic Fragment (e.g., Indole-5-methanol) | 2-Azaspiro[4.6]undecan-4-ylmethanol | Impact on Drug Development |
| Heavy Atom Count (HAC) | 11 | 13 | Maintains strict "Rule of 3" compliance for FBDD. |
| Fraction sp³ (Fsp³) | 0.11 (1/9 carbons) | 1.00 (11/11 carbons) | High Fsp³ correlates with lower clinical attrition rates. |
| 3D Shape Profile | Disc-like / Planar | Spherical / Globular | Explores novel chemical space; accesses deep hydrophobic pockets. |
| Conformational State | Rigid (Planar 2D) | Rigid (Spiro-locked 3D) | Lowers entropic penalty upon binding while projecting in 3D. |
| Primary Growth Vectors | Confined to a 2D plane | 3D Spatial Quadrants | Allows multidirectional hit elaboration (fragment growing). |
| Expected Solubility | Moderate to Low | High | Enables high-concentration screening without aggregation. |
Self-Validating Experimental Workflows
Because fragments bind with low affinity (typically 100 µM to 10 mM), experimental methodologies must be rigorously designed to eliminate false positives. The following protocols represent a self-validating system for screening and elaborating 2-Azaspiro[4.6]undecan-4-ylmethanol.
Protocol 1: Primary Screening via Saturation Transfer Difference (STD) NMR
Objective: Identify transient, low-affinity binding of the spirocyclic fragment to the target protein. Causality: STD-NMR exploits the nuclear Overhauser effect (NOE). By selectively irradiating the large protein, magnetization spreads through the protein's spin-lattice and transfers to the bound fragment. Because the fragment is in rapid exchange with the bulk solution, the signal of the free fragment in solution is enhanced, allowing the detection of weak binding events.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a mixture of 50 µM target protein and 1 mM 2-Azaspiro[4.6]undecan-4-ylmethanol in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, D₂O, pH 7.4). D₂O is critical to suppress the massive water proton signal.
-
Data Acquisition: Acquire a 1D ¹H-NMR spectrum with on-resonance irradiation targeting the protein's aliphatic envelope (e.g., -0.5 ppm) and an off-resonance control spectrum (e.g., 40 ppm, where no protons resonate).
-
Difference Spectrum Generation: Subtract the on-resonance spectrum from the off-resonance spectrum. Positive signals in the resulting difference spectrum indicate protons of the fragment that received magnetization (i.e., those in closest contact with the protein).
-
Self-Validation (Competition Control): Crucial step to rule out non-specific binding. Introduce a known high-affinity reference ligand (100 µM) into the NMR tube. If the STD signals of the spirocyclic fragment diminish or disappear, it confirms that the fragment was binding specifically and competitively at the active site, validating the hit.
Protocol 2: Structural Validation via X-ray Crystallography
Objective: Determine the exact 3D binding pose to guide structure-based hit-to-lead elaboration. Causality: While STD-NMR confirms binding, crystallography provides the precise spatial coordinates of the fragment's secondary amine and hydroxymethyl vectors, dictating where synthetic chemists should "grow" the molecule.
Step-by-Step Methodology:
-
Apo-Protein Crystallization: Grow high-resolution apo-crystals of the target protein using vapor diffusion (hanging or sitting drop methods).
-
Fragment Soaking: Transfer the apo-crystal into a drop containing a highly concentrated solution (20–50 mM) of 2-Azaspiro[4.6]undecan-4-ylmethanol dissolved in a compatible cryoprotectant. Causality: The high concentration mass-action drives the low-affinity fragment into the binding site. The high solubility of the spirocycle makes this step highly efficient compared to planar aromatics, which often precipitate.
-
Diffraction & Phasing: Flash-freeze the crystal in liquid nitrogen. Collect diffraction data at a synchrotron source and solve the structure using molecular replacement.
-
Self-Validation (Electron Density Check): Validate the fragment's presence by analyzing the
difference electron density map contoured at 3.0 σ. The rigid spirocyclic core must present unambiguous, well-defined density. If the density is fragmented or ambiguous, the binding pose is rejected as a modeling artifact.
Fig 2. Self-validating fragment-based drug discovery workflow for spirocyclic compounds.
Conclusion
The integration of 2-Azaspiro[4.6]undecan-4-ylmethanol into FBDD pipelines represents a masterclass in modern medicinal chemistry strategy. By leveraging a fully saturated, spiro-locked architecture, researchers can effectively bypass the developability bottlenecks associated with flatland chemistry. The fragment provides ideal vectors—a secondary amine and a primary alcohol—projected into 3D space, serving as a highly soluble, thermodynamically pre-organized foundation for the design of next-generation therapeutics.
References
-
Escape from planarity in fragment-based drug discovery Vrije Universiteit Amsterdam URL:[Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery Taylor & Francis URL:[Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery National Institutes of Health (NIH) / PubMed URL:[Link]
Sources
Engineering the Escape from Flatland: Lipophilicity and Solubility Profiling of Spirocyclic Amino Alcohols
Abstract
The high attrition rate of drug candidates in late-stage development is frequently driven by poor physicochemical properties—specifically, high lipophilicity and low aqueous solubility—associated with planar, aromatic-heavy scaffolds. As a Senior Application Scientist, I have observed firsthand that transitioning to sp³-rich architectures, such as spirocyclic amino alcohols, fundamentally alters a molecule's developability profile. This whitepaper explores the structural rationale, causality behind physicochemical improvements, and the self-validating experimental protocols required to accurately profile the lipophilicity and solubility of these advanced 3D scaffolds.
The "Escape from Flatland" Paradigm
Historically, high-throughput synthetic practices steered discovery efforts toward achiral, planar aromatic compounds. While synthetically accessible, these "flat" molecules often suffer from poor solubility and promiscuous off-target binding. The transition toward sp³-rich architectures, famously termed the "escape from flatland," has been statistically correlated with higher rates of clinical success ()[1].
The defining metric for this complexity is
Conceptual comparison of planar scaffolds versus spirocyclic amino alcohols in drug development.
Structural Rationale of Spirocyclic Amino Alcohols
Spirocyclic amino alcohols (e.g., oxa-azaspiroalkanes) represent a privileged class of 3D scaffolds. The causality behind their superior physicochemical profile lies in two fundamental structural features:
-
Orthogonal 3D Geometry (Spiro-Fusion): Planar aromatic rings stack efficiently in the solid state via
interactions, leading to high crystal lattice energies (and consequently, high melting points) that must be overcome for dissolution. The orthogonal arrangement of rings in a spirocycle prevents tight crystal packing, lowering the thermodynamic barrier to solvation ()[3]. -
Heteroatom Dipoles (Amino Alcohol Motif): The introduction of oxygen (e.g., oxetane or tetrahydropyran rings) and nitrogen into the spirocyclic core acts as a hydrophilic handle. This creates local dipoles that decrease the overall hydrophobicity of the carbon skeleton. Because the nitrogen is basic, it is partially or fully protonated at physiological pH (7.4), drastically shifting the partition coefficient toward the aqueous phase and lowering the
.
Physicochemical Profiling: Causality & Data
When profiling these compounds, we observe a distinct uncoupling of molecular weight from lipophilicity. Traditional planar optimization often results in a linear increase in
For example, the exploration of the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold in the design of soluble epoxide hydrolase (sEH) inhibitors yielded compounds with unusually low lipophilicity (
Table 1: Comparative Physicochemical Data of Scaffold Architectures
| Scaffold Type | Representative Core | Measured | Thermodynamic Sol. (PBS, µM) | Target Application | |
| Planar Aromatic | Biphenyl-based | ~0.15 | > 4.5 | < 5 | Early Discovery |
| Cycloalkyl | Cyclohexyl-piperidine | ~0.45 | 3.2 | ~ 50 | Intermediate |
| Spiro Amino Alcohol | 1-oxa-9-azaspiro[5.5]undecane | 0.82 | 0.99 | > 500 | sEH / GPR40 Leads |
Self-Validating Experimental Protocols
To ensure absolute data integrity during lead optimization, experimental protocols cannot merely be sequential steps; they must be self-validating systems. Below are the definitive methodologies for profiling spirocyclic amino alcohols.
Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask)
Causality Check: We utilize thermodynamic (equilibrium) solubility rather than kinetic solubility for late-stage profiling because kinetic assays (which rely on DMSO stock dilution) can mask the true crystal lattice energy of the solid form.
-
Preparation: Add an excess of the solid spirocyclic compound (typically 2-5 mg) to a glass vial containing 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Incubate the suspension on a rotary shaker at 25°C for 48 hours to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the sample at 15,000
for 15 minutes. Crucial Insight: Do not use filter membranes, as the polar amino alcohol motifs can non-specifically bind to certain filter materials, artificially lowering the measured solubility. -
Quantification: Dilute the supernatant and quantify via LC-MS/UV against a highly pure, independently prepared standard curve.
-
Self-Validation (The Integrity Loop):
-
pH Verification: Measure the final pH of the supernatant. Basic amino alcohols can shift the pH upon dissolution; if the pH deviates by >0.1 units, the buffer capacity has been exceeded, and the result is invalid.
-
Solid-State Check: Isolate the remaining solid and perform X-Ray Powder Diffraction (XRPD) to confirm that the compound did not transition into a less soluble polymorph or hydrate during equilibration.
-
Protocol B: Lipophilicity ( ) via Octanol-Water Partitioning
Causality Check:
-
Solvent Saturation: Vigorously stir equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation of the phases prior to the experiment.
-
Partitioning: Dissolve the compound in the pre-saturated aqueous phase (10 µM). Add an equal volume of pre-saturated n-octanol. Shake vigorously for 60 minutes at 25°C.
-
Separation: Centrifuge at 3,000
for 10 minutes to achieve crisp phase separation. -
Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration in both phases using LC-MS/MS.
-
Self-Validation (The Integrity Loop):
-
Mass Balance: Calculate the total mass recovered (Mass in Octanol + Mass in Aqueous). It must equal 95-105% of the initial input. A failure here indicates compound aggregation, degradation, or adsorption to the vial walls.
-
Reference Standard: Run a known standard (e.g., Metoprolol, literature
~ 0.0) in parallel to verify system suitability.
-
Self-validating workflow for thermodynamic solubility and LogD profiling.
Case Studies in Drug Discovery
The theoretical advantages of spirocyclic amino alcohols have been robustly validated in recent preclinical campaigns:
Case Study 1: GPR40 (FFA1) Agonists for Type 2 Diabetes
Researchers sought to improve upon the Eli Lilly phase 1 candidate LY2881835 by incorporating polar aromatic peripheries onto a spirocyclic core. By utilizing a 1-oxa-9-azaspiro[5.5]undecane scaffold, the team achieved nanomolar potency (
Case Study 2: Soluble Epoxide Hydrolase (sEH) Inhibitors
Traditional sEH inhibitors are plagued by high lipophilicity and rapid metabolism, limiting their therapeutic efficacy. By deploying the spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, researchers designed a lead compound with an exceptionally low
Conclusion
The integration of spirocyclic amino alcohols is not merely a structural novelty; it is a calculated engineering strategy to "escape from flatland." By leveraging the orthogonal geometry of spiro-fusion and the polar handles of amino alcohols, medicinal chemists can systematically lower lipophilicity and exponentially increase thermodynamic solubility. When coupled with rigorous, self-validating physicochemical profiling, these scaffolds offer a highly reliable pathway to generating clinical candidates with superior developability profiles.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. URL:[Link]
-
Krasavin, M., Lukin, A., Bagnyukova, D., Zhurilo, N., Golovanov, A., Zozulya, S., Zahanich, I., Moore, D., & Tikhonova, I. G. (2017). Polar aromatic periphery increases agonist potency of spirocyclic free fatty acid receptor (GPR40) agonists inspired by LY2881835. European Journal of Medicinal Chemistry, 127, 357–368. URL:[Link]
-
Lukin, A., Kramer, J. S., Hartmann, M., & Krasavin, M. (2018). Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. European Journal of Medicinal Chemistry, 156, 885–896. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polar aromatic periphery increases agonist potency of spirocyclic free fatty acid receptor (GPR40) agonists inspired by LY2881835 - PubMed [pubmed.ncbi.nlm.nih.gov]
Architectural Expansion in Medicinal Chemistry: The 2-Azaspiro[4.6]undecan-4-ylmethanol Scaffold
Executive Summary
2-Azaspiro[4.6]undecan-4-ylmethanol represents a high-value structural bioisostere for 4-substituted piperidines. Unlike the widely adopted 2-azaspiro[3.3]heptane systems which focus on reducing lipophilicity and molecular weight, the [4.6] spiro-system is designed for hydrophobic space-filling and vector rigidification . This guide details the structural rationale, a robust synthetic pathway via Ring-Closing Metathesis (RCM), and the physicochemical implications of deploying this scaffold in drug discovery campaigns targeting GPCRs and kinases.
Part 1: Structural Rationale & Bioisosterism[1]
The "Escape from Flatland" via Spiro-Fusion
The piperidine ring exists predominantly in a chair conformation. While stable, this ubiquity has led to intellectual property (IP) crowding and "flat" molecular architectures that often suffer from poor metabolic stability due to accessible
The 2-azaspiro[4.6]undecane core offers a distinct topological advantage:
-
Increased Fsp³: The spiro-fusion of a pyrrolidine (5-membered) and cycloheptane (7-membered) ring creates a rigid, orthogonal 3D structure.
-
Vector Locking: In 4-substituted piperidines, the substituent can toggle between axial and equatorial positions. In 2-azaspiro[4.6]undecan-4-ylmethanol, the hydroxymethyl group (at C4) is locked relative to the nitrogen lone pair, reducing the entropic penalty upon protein binding.
-
Hydrophobic Bulk: The cycloheptane ring provides significant hydrophobic bulk (
), making this scaffold ideal for filling large lipophilic pockets (e.g., the orthosteric site of GPCRs) where a standard piperidine might be too small or insufficiently shape-complementary.
Vector Analysis: Piperidine vs. Spiro[4.6]
The following diagram illustrates the spatial relationship between the basic nitrogen and the primary alcohol vector in the bioisosteric pair.
Figure 1: Pharmacophore mapping demonstrating the rigidification benefit of the spiro scaffold.
Part 2: Synthetic Access (RCM Strategy)
Retrosynthetic Analysis
Direct functionalization of the spiro[4.6] core is challenging due to steric hindrance at the spiro-center. The most reliable method for introducing the C4-hydroxymethyl group is de novo construction of the pyrrolidine ring using Ring-Closing Metathesis (RCM) . This approach allows the C4 substituent to be introduced early as an acrylate derivative.
Detailed Protocol
Target: N-Boc-2-azaspiro[4.6]undecan-4-ylmethanol (Precursor)
Step 1: Synthesis of 1-Allylcycloheptan-1-amine
-
Reagents: Cycloheptanone, Allylmagnesium bromide, Ammonium chloride.
-
Procedure:
-
Dissolve cycloheptanone (1.0 eq) in anhydrous THF at 0°C.
-
Add allylmagnesium bromide (1.2 eq) dropwise. Stir for 2h.
-
Treat the resulting tertiary alcohol with sodium azide/TFA (Caution: HN3 generation) or use a Ritter reaction variation to install the amine.
-
Alternative (Safer): Form the imine with benzylamine, then allylate, then deprotect.
-
Yield: ~65-70%.
-
Step 2: Acylation with Acryloyl Chloride Derivative
-
Reagents: 1-Allylcycloheptan-1-amine, Mono-methyl fumarate acid chloride (or Acryloyl chloride for unsubstituted), DIPEA, DCM.
-
Rationale: To install the "4-ylmethanol" handle, we use a fumarate derivative to provide the ester handle at the correct position after cyclization.
-
Procedure:
-
To a solution of amine in DCM at 0°C, add DIPEA (2.0 eq).
-
Add mono-methyl fumarate chloride (1.1 eq).
-
Stir to RT for 4h.
-
Isolate the di-olefin amide.
-
Step 3: Ring-Closing Metathesis (The Key Step)
-
Reagents: Grubbs II Catalyst (5 mol%), DCM (degassed), Reflux.
-
Procedure:
-
Dissolve the di-olefin amide in degassed DCM (high dilution, 0.01 M) to prevent polymerization.
-
Add Grubbs II catalyst. Reflux for 12-24h.
-
Monitor by LCMS for the disappearance of the starting material (
shift of -28 Da due to ethylene loss). -
Concentrate and purify via flash chromatography.
-
Product: A spiro-lactam with an unsaturated ester handle.
-
Step 4: Reduction and Global Deprotection
-
Reagents: LiAlH4 (LAH), THF.
-
Procedure:
-
Dissolve the spiro-lactam ester in THF.[1]
-
Add LAH (4.0 eq) carefully at 0°C. This reduces:
-
The lactam carbonyl
Amine (pyrrolidine). -
The ester
Primary alcohol (hydroxymethyl). -
The internal alkene
Alkane (if prolonged/excess, otherwise requires H2/Pd-C step).
-
-
Quench (Fieser method), filter, and protect nitrogen with Boc anhydride for purification.
-
Figure 2: Synthetic workflow for the 2-azaspiro[4.6]undecan-4-ylmethanol scaffold.
Part 3: Physicochemical Profiling
The transition from a piperidine to a 2-azaspiro[4.6]undecane system significantly alters the physicochemical landscape. The data below highlights the trade-offs: increased lipophilicity for increased metabolic stability and 3D character.
Table 1: Comparative Property Analysis
| Property | 4-Hydroxymethylpiperidine | 2-Azaspiro[4.6]undecan-4-ylmethanol | Impact on Drug Design |
| Formula | Increased MW (+68 Da) | ||
| Fsp³ | 1.0 | 1.0 | Maintains saturation; high solubility potential. |
| cLogP | ~0.3 | ~2.1 | Significant Increase. Useful for BBB penetration or hydrophobic pockets. |
| TPSA | 40.5 Ų | 40.5 Ų | No change in polar surface area. |
| Metabolic Stability | Moderate ( | High | Steric bulk of cycloheptane protects the N-adjacent carbons. |
| Shape | 2D (Chair) | 3D (Globular) | Accesses novel IP space; improves selectivity. |
Lipophilic Ligand Efficiency (LLE) Considerations
While the spiro[4.6] scaffold increases potency through better hydrophobic contacts (increasing pIC50), it also raises lipophilicity (LogP). Researchers must monitor LLE (
-
Guidance: Use this scaffold when the binding pocket is large and hydrophobic. If the pocket is tight, the cycloheptane ring may cause steric clashes.
Part 4: Application Case Study (Hypothetical)
Context: Optimization of a CCR2 antagonist (GPCR target). Baseline: A hit compound contains a 4-hydroxymethylpiperidine moiety that makes a hydrogen bond with Tyr120 but suffers from rapid oxidative clearance.
Intervention:
-
Replacement: The piperidine is replaced with 2-azaspiro[4.6]undecan-4-ylmethanol .
-
Result:
-
The hydroxymethyl group maintains the H-bond with Tyr120.
-
The cycloheptane ring occupies a previously undefined hydrophobic sub-pocket (Sub-pocket B).
-
Metabolic Clearance (
): Reduced by 4-fold due to the shielding of the pyrrolidine ring by the bulky 7-membered spiro-fusion. -
Selectivity: The rigid 3D shape prevents binding to the homologous CCR5 receptor, which has a flatter binding site.
-
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Mimics. Organic Letters.[2] [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
Methodological & Application
functionalization of the hydroxyl group in 2-Azaspiro[4.6]undecan-4-ylmethanol
Application Note: Strategic Functionalization of 2-Azaspiro[4.6]undecan-4-ylmethanol
Introduction: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional (3D) architectures is critical for improving physicochemical properties (solubility, logD) and metabolic stability. The 2-Azaspiro[4.6]undecane scaffold represents a high-value "Fsp3-rich" building block.
This guide details the functionalization of 2-Azaspiro[4.6]undecan-4-ylmethanol . This specific derivative features a primary hydroxyl group positioned on the pyrrolidine ring, adjacent to the spiro-junction.
Key Challenges:
-
Chemoselectivity: The molecule contains both a nucleophilic secondary amine (N2) and a primary alcohol. The amine must be orthogonally protected before hydroxyl functionalization to prevent polymerization or N-alkylation.
-
Steric Environment: The C4-position is adjacent to the bulky cycloheptane spiro-ring. While primary alcohols are generally accessible, the local steric bulk can retard reaction rates compared to linear analogues.
Strategic Workflow & Decision Tree
The following flowchart illustrates the critical path for functionalizing this scaffold. The central dogma is "Protect First, Functionalize Second."
Figure 1: Strategic decision tree for divergent synthesis. N-protection is the requisite gateway to all downstream chemistry.
Detailed Protocols
Protocol A: N-Protection (The Prerequisite)
Objective: Mask the secondary amine with a tert-butyloxycarbonyl (Boc) group to enable chemoselective reaction at the hydroxyl group.
Reagents:
-
Substrate: 2-Azaspiro[4.6]undecan-4-ylmethanol (1.0 equiv)
-
Boc Anhydride (Boc₂O): 1.1 equiv
-
Triethylamine (TEA): 1.5 equiv
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve 1.0 g of the amino-alcohol in 10 mL of DCM (0.5 M concentration) in a round-bottom flask.
-
Base Addition: Add TEA (1.5 equiv) and cool the solution to 0 °C using an ice bath.
-
Reaction: Dropwise add a solution of Boc₂O (1.1 equiv) in 2 mL DCM.
-
Monitoring: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine stains red/purple, product is UV active but Ninhydrin negative).
-
Workup: Wash with 10% citric acid (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.
-
Yield: Expect >90% yield. The product, N-Boc-2-azaspiro[4.6]undecan-4-ylmethanol , is usually a viscous oil or low-melting solid.
Expert Insight: If the starting material is an HCl salt, increase TEA to 2.5 equiv.
Protocol B: Fluorination (Bioisostere Synthesis)
Objective: Convert the -OH to -F. This is a common medicinal chemistry tactic to block metabolic hot-spots while maintaining steric size.
Mechanism: Deoxyfluorination using DAST or Deoxo-Fluor®. Safety Warning: DAST releases HF. Use plastic/Teflon ware if possible, or glass with immediate quenching. Do not heat closed vessels.
Reagents:
-
Substrate: N-Boc-protected alcohol (from Protocol A)
-
DAST (Diethylaminosulfur trifluoride): 1.2 equiv
-
Solvent: Anhydrous DCM
-
Temperature: -78 °C to RT
Procedure:
-
Setup: Under Nitrogen atmosphere, dissolve N-Boc-alcohol (1.0 equiv) in anhydrous DCM. Cool to -78 °C (dry ice/acetone).
-
Addition: Add DAST (1.2 equiv) dropwise via syringe. Note: The reaction is exothermic.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm to RT overnight.
-
Quench (Critical): Pour the reaction mixture slowly into a stirred beaker of saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.
-
Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc).
Data Validation:
-
¹⁹F NMR: Look for a signal around -200 to -230 ppm (triplet of doublets, coupling to the CH₂ protons).
-
¹H NMR: The CH₂-F protons will show a large geminal coupling constant (J ~ 47 Hz).
Protocol C: Oxidation to Aldehyde
Objective: Create an electrophilic handle for reductive amination.
Method: Dess-Martin Periodinane (DMP) is preferred over Swern for this scaffold due to ease of handling and milder conditions, avoiding the smell of dimethyl sulfide.
Procedure:
-
Dissolve N-Boc-alcohol (1.0 equiv) in DCM.
-
Add DMP (1.2 equiv) and NaHCO₃ (2.0 equiv, to buffer acetic acid byproduct).
-
Stir at RT for 2 hours.
-
Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess oxidant, then NaHCO₃. Stir until the biphasic mixture becomes clear.
-
Isolation: Extract with DCM. The aldehyde is often unstable on silica; use immediately for reductive amination if possible.
Analytical Data & QC Guidelines
Use the following table to validate the success of your transformations.
| Transformation | Key ¹H NMR Diagnostic (CDCl₃, 400 MHz) | Key ¹³C NMR Diagnostic | LCMS (ESI+) |
| Starting Material | [M+H]⁺ = 184.1 | ||
| N-Boc Product | [M+H-Boc]⁺ or [M+Na]⁺ | ||
| Aldehyde | Often hydrates on column | ||
| Fluoride | [M+H-HF]⁺ common |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry, 52(21), 6752–6756.[2]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. (Analogous spiro-chemistry protocols).
- Gomes, G. D. P., et al. (2015).Stereoselective Synthesis of Spirocyclic Pyrrolidines. Journal of Organic Chemistry. (General methodology for pyrrolidine spirocycles).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for N-Boc protection/deprotection).
Sources
Introduction: The Strategic Value of Azaspirocycles and Reductive Amination
An Application Guide to Reductive Amination Strategies Using 2-Azaspiro[4.6]undecan-4-ylmethanol Derivatives
In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity to improve pharmacological properties is ever-increasing. Azaspirocycles have emerged as privileged scaffolds due to their rigid, non-planar structures that allow for precise spatial orientation of substituents, often leading to enhanced target affinity, selectivity, and improved physicochemical properties like aqueous solubility.[1][2] The 2-Azaspiro[4.6]undecane framework, in particular, offers a unique and desirable entry into this chemical space.
This guide focuses on one of the most powerful and versatile C-N bond-forming reactions in the medicinal chemist's toolbox: reductive amination .[3][4] This reaction provides a robust and operationally simple method for synthesizing secondary and tertiary amines from readily available carbonyl compounds and a primary or secondary amine. In fact, it is estimated that at least a quarter of C-N bond-forming reactions in the pharmaceutical industry are carried out via reductive amination.[3][5]
Herein, we provide a comprehensive overview of the strategies, core principles, and detailed laboratory protocols for the successful application of reductive amination to the 2-Azaspiro[4.6]undecan-4-ylmethanol scaffold, a novel building block for creating diverse chemical libraries.
Core Principles: Mechanism and Reaction Environment
Reductive amination is typically a one-pot reaction that proceeds through a two-step sequence:
-
Imine or Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. For a primary amine, this leads to a hemiaminal intermediate that subsequently dehydrates to form a neutral imine . For a secondary amine, like the one present in the 2-Azaspiro[4.6]undecane ring, the resulting hemiaminal dehydrates to form a positively charged iminium ion .[6][7]
-
Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.
The reaction is most commonly performed under weakly acidic conditions (pH 4-6).[8] This is a critical parameter: the acid catalyzes the dehydration of the hemiaminal intermediate, accelerating the formation of the imine/iminium species. However, excessively acidic conditions can protonate the starting amine, rendering it non-nucleophilic, or cause decomposition of acid-sensitive hydride reagents.[8]
Figure 1: General mechanism of reductive amination for primary and secondary amines.
Choosing the Right Tools: A Comparative Look at Reducing Agents
The success of a reductive amination often hinges on the choice of reducing agent. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the more reactive starting carbonyl compound.[9] This allows for a convenient one-pot procedure where all components are mixed together.
| Reducing Agent | Formula | Typical Solvents | Selectivity & Reactivity | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF, Dioxane | Mild and highly selective for imines/iminiums over carbonyls.[6] | Excellent for one-pot reactions; broad substrate scope. | Moisture sensitive; not compatible with protic solvents like methanol.[10] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol, THF, Water | Selective for imines/iminiums; stable in weakly acidic conditions (pH 4-6).[11] | Effective for one-pot reactions; stable in protic solvents. | Highly toxic (releases HCN in strong acid); potential for cyanide byproduct formation.[11][12] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Strong reductant; will reduce aldehydes and ketones. | Inexpensive and readily available. | Not suitable for one-pot procedures; requires pre-formation of the imine before addition.[10] |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Methanol, Ethanol, Ethyl Acetate | Effective for reducing imines. | "Green" reaction with water as the only byproduct. | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups); requires specialized equipment.[6] |
For novel and sterically demanding substrates like the 2-Azaspiro[4.6]undecan-4-ylmethanol scaffold, Sodium Triacetoxyborohydride (STAB) is often the reagent of first choice due to its high selectivity, mildness, and excellent track record in complex molecule synthesis.[3]
Experimental Protocols
These protocols are designed as a starting point for the reductive amination of the secondary amine within the 2-Azaspiro[4.6]undecan-4-ylmethanol scaffold. They can be adapted for different carbonyl partners or for primary amine derivatives of the scaffold.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the preferred method for its operational simplicity and high selectivity.
Materials and Reagents:
-
2-Azaspiro[4.6]undecan-4-ylmethanol (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (optional, 1-2 drops)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Azaspiro[4.6]undecan-4-ylmethanol (1.0 equiv) and the chosen aldehyde or ketone (1.1 equiv).
-
Dissolve the starting materials in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation. Note: For less reactive ketones, adding a few drops of acetic acid can facilitate iminium ion formation.
-
Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) to the mixture in one portion. Note: STAB is moisture-sensitive; handle it quickly.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired tertiary amine.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
This method is useful when STAB is not available or if the one-pot procedure fails. It relies on the pre-formation of the iminium ion before the reductant is added.
Materials and Reagents:
-
Same as Protocol 1, but replace STAB with Sodium Borohydride (NaBH₄) and use Methanol (MeOH) as the solvent instead of DCM/DCE.
Procedure:
-
To a round-bottom flask, add 2-Azaspiro[4.6]undecan-4-ylmethanol (1.0 equiv) and the aldehyde or ketone (1.1 equiv).
-
Dissolve the components in methanol (0.1 M). Add a catalytic amount of acetic acid (e.g., 0.1 equiv) to promote iminium formation.
-
Stir the reaction at room temperature for 1-4 hours to ensure the iminium ion is formed. Monitor the disappearance of the carbonyl starting material by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add Sodium Borohydride (NaBH₄) (1.5 equiv) to the stirring solution. Caution: Gas evolution (hydrogen) will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove most of the methanol using a rotary evaporator.
-
Add DCM (30 mL) and water (20 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Figure 2: Experimental workflow for a typical reductive amination.
Troubleshooting and Optimization Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient imine/iminium formation (steric hindrance).2. Deactivated reducing agent (moisture for STAB).3. Starting amine is not nucleophilic enough. | 1. Add a catalytic amount of acetic acid. Increase reaction time or temperature for imine formation step. Consider using a dehydrating agent like MgSO₄.2. Use fresh, anhydrous solvent and a fresh bottle of STAB.3. Ensure the amine is in its free-base form, not a salt. |
| Recovery of Starting Amine | The carbonyl compound is unreactive or sterically hindered. | Switch to a more reactive aldehyde if possible. Increase reaction temperature. Allow for a longer imine formation time before adding the reductant. |
| Recovery of Starting Carbonyl | The amine is unreactive or the iminium equilibrium is unfavorable. | Use a slight excess of the amine (1.2-1.5 equiv). Ensure the reaction environment is weakly acidic. |
| Formation of Alcohol Side Product | The reducing agent is reducing the starting carbonyl instead of the imine. | This is common with NaBH₄ if added too early. Ensure imine formation is complete first. Switch to a more selective reagent like STAB. |
| Over-alkylation (for primary amines) | The secondary amine product reacts again with the carbonyl. | Use a larger excess of the primary amine. Add the carbonyl compound slowly to a solution of the amine and reducing agent. This is not an issue when starting with a secondary amine. |
Conclusion
Reductive amination is a cornerstone of amine synthesis, offering a reliable and highly adaptable method for functionalizing complex molecular scaffolds. For a novel building block like 2-Azaspiro[4.6]undecan-4-ylmethanol, the strategies outlined in this guide provide a solid foundation for researchers. By carefully selecting the reducing agent and optimizing reaction conditions, chemists can efficiently generate diverse libraries of new chemical entities, paving the way for the discovery of next-generation therapeutics. The use of STAB in a one-pot procedure represents the most direct and often most successful approach for this class of transformation.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Biotage. Application Note – Reductive Amination. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Asif, M. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry. [Link]
-
Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Sent-Doux, C., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Curated Chemistry. Reductive Amination. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
Ramadas, B., et al. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
ChemRxiv. (2025, May 6). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]
-
MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]
-
French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
Sources
- 1. Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: N-Protection and Deprotection of 2-Azaspiro[4.6]undecan-4-ylmethanol
Abstract & Strategic Significance
The 2-azaspiro[4.6]undecan-4-ylmethanol scaffold represents a high-value "3D-rich" building block in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic amine offers defined vectors for substituent exit and improved physicochemical properties (solubility, metabolic stability).
However, the coexistence of a nucleophilic secondary amine (position 2) and a primary alcohol (position 4) presents a chemoselectivity challenge. Furthermore, the steric bulk of the cycloheptane ring at the spiro-junction (position 5) exerts conformational bias that distinguishes this molecule from simple prolinols.
This guide details the chemoselective N-protection (Boc and Cbz) and subsequent deprotection of this specific scaffold. The protocols are optimized to minimize O-acylation side products and handle the unique solubility profile of the spiro[4.6] system.
Chemical Logic & Decision Matrix
Structural Analysis
-
N-Nucleophilicity: The secondary amine at position 2 is the most nucleophilic site.
-
O-Nucleophilicity: The primary alcohol at position 4 is adjacent to the spiro-center (C5).
-
Steric Shielding Effect: The bulky cycloheptane ring at C5 provides significant steric shielding to the C4-methanol group. Expert Insight: This steric crowding works in our favor, suppressing O-protection rates relative to standard pyrrolidines, allowing for high N-selectivity without exotic catalysts.
Protection Strategy Selection
Choose your protecting group (PG) based on downstream compatibility.
Figure 1: Decision matrix for selecting the appropriate N-protecting group based on subsequent synthetic steps.
Protocol A: Chemoselective N-Boc Protection
Objective: Install the tert-butoxycarbonyl (Boc) group on the amine without reacting with the alcohol.
Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (
Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 2-Azaspiro[4.6]undecan-4-ylmethanol | 1.0 | Substrate |
| 1.1 | Reagent | |
| 1N NaOH (aq) | 2.5 | Base |
| 1,4-Dioxane | Solvent | Solubilizer |
| DMAPA (N,N-Dimethyl-1,3-propanediamine) | 0.1 | Scavenger (Optional) |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve the spiro-amino alcohol (1.0 equiv) in 1,4-dioxane (5 mL per mmol substrate).
-
Note: Dioxane is preferred over THF here due to better solubility of the spiro-salt intermediate.
-
-
Base Addition: Cool the solution to
(ice bath). Add 1N NaOH (2.5 equiv) dropwise. -
Reagent Addition: Dissolve
(1.1 equiv) in a minimal amount of dioxane and add it dropwise to the reaction mixture over 15 minutes. -
Reaction: Remove the ice bath and let the mixture stir at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Check by TLC (stain with Ninhydrin or PMA) or LCMS. The amine spot should disappear.[1]
-
-
Scavenging (Expert Tip): If excess
remains, add 0.1 equiv of DMAPA and stir for 15 mins. This converts excess anhydride into a water-soluble urea, simplifying purification. -
Workup:
-
Evaporate the dioxane under reduced pressure (rotary evaporator).
-
Dilute the aqueous residue with water and extract with Ethyl Acetate (
). -
Crucial: Wash the organic layer with 5% citric acid (removes DMAPA traces), then brine.
-
Dry over
and concentrate.
-
-
Purification: Usually yields a clean oil/solid. If necessary, flash chromatography (Hexane/EtOAc).
Protocol B: Chemoselective N-Cbz Protection
Objective: Install the Benzyloxycarbonyl (Cbz) group.
Challenge: Benzyl chloroformate (Cbz-Cl) is more reactive than
Step-by-Step Methodology
-
Setup: Dissolve the substrate (1.0 equiv) in a 1:1 mixture of THF and Water.
-
Buffer: Add solid
(2.0 equiv). The suspension ensures the pH stays around 8–9, ideal for amine reactivity but too low for alcohol activation. -
Addition: Cool to
. Add Cbz-Cl (1.05 equiv) dropwise via syringe pump or slow addition funnel over 30 minutes.-
Warning: Rapid addition causes localized heating and O-acylation.
-
-
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. -
Quench: Add a few drops of concentrated ammonium hydroxide (reacts with excess Cbz-Cl).
-
Workup: Extract with DCM. Wash with 1N HCl (to remove unreacted amine) and brine.
-
Validation:
NMR should show the benzyl protons (~5.1 ppm) and the absence of shift in the protons (confirming free alcohol).
Deprotection Protocols
N-Boc Removal (Acidolysis)
The spirocyclic ring is stable to acid, but the tert-butyl cation generated can be reactive.
-
Cocktail: Prepare a solution of TFA/DCM (1:2 ratio).
-
Scavenger: Add 2% Triethylsilane (TES) or water. This traps the tert-butyl cation, preventing it from alkylating the free alcohol or the electron-rich cycloheptane ring.
-
-
Execution: Dissolve N-Boc material in DCM (
), add the TFA cocktail. Stir 1 hour. -
Isolation: Concentrate in vacuo. Co-evaporate with toluene (
) to remove TFA traces. -
Free Basing: Dissolve the TFA salt in MeOH, pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21) or wash with sat.
if extracting.
N-Cbz Removal (Hydrogenolysis)
Preferred when acid sensitivity is a concern for other functional groups.
-
Catalyst: 10 wt% Pd/C (wet support is safer).
-
Solvent: Methanol or Ethanol.
-
Conditions: Hydrogen balloon (1 atm) at RT for 2–4 hours.
-
Filtration: Filter through a Celite pad.
-
Caution: The product is a secondary amine. Do not use aldehydes in the solvent (e.g., acetone traces) to avoid reductive amination.
-
Analytical Validation & Troubleshooting
Data Summary
| Parameter | N-Boc Product | N-Cbz Product |
| TLC Stain | PMA (strong), Ninhydrin (negative) | UV active, PMA |
| LCMS Pattern | Strong UV trace; |
Troubleshooting Guide
Issue 1: O-Acylation observed (Product mass +100 for Boc or +134 for Cbz).
-
Cause: Base was too strong or temperature too high.
-
Fix: For Boc, treat the crude mixture with LiOH/MeOH/Water (3:1:1) for 1 hour. This selectively cleaves the ester (carbonate) while leaving the carbamate (N-Boc) intact.
Issue 2: Incomplete Deprotection of Boc.
-
Cause: The bulky spiro[4.6] system may trap the carbamate in a hydrophobic pocket.
-
Fix: Increase TFA concentration to 50% or use 4N HCl in Dioxane (stronger acid source).
Issue 3: Poor Solubility during Workup.
-
Cause: The spiro-amino alcohol is amphiphilic.
-
Fix: Use "salting out" procedures (saturation with NaCl) during extraction, or use Chloroform/Isopropanol (3:1) as the extraction solvent instead of EtOAc.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on carbamate stability and cleavage).
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. (Mechanistic insights into Boc selectivity).
-
Sarkar, A., et al. (2011).[7] Ionic liquid catalyzed chemoselective N-Boc protection.[7][8] Journal of Organic Chemistry, 76(17), 7132-7140. (Advanced protocols for difficult substrates).
-
Clayden, J., et al. (2009). Spirocyclic scaffolds in medicinal chemistry. Tetrahedron, 65(48), 9843-9855. (Context on the steric properties of spiro-systems).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
using 2-Azaspiro[4.6]undecan-4-ylmethanol in click chemistry reactions
Application Note: Functionalization and Click Chemistry Protocols for 2-Azaspiro[4.6]undecan-4-ylmethanol
Executive Summary
This guide details the strategic integration of 2-Azaspiro[4.6]undecan-4-ylmethanol into "Click Chemistry" workflows, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Spirocyclic scaffolds are increasingly critical in Fragment-Based Drug Discovery (FBDD) for their ability to project functional groups into three-dimensional space (High Fsp³ fraction), offering superior physicochemical properties compared to flat aromatic systems.[1] However, 2-Azaspiro[4.6]undecan-4-ylmethanol lacks native "clickable" handles (azides or alkynes).
This Application Note provides validated protocols for:
-
Chemo-selective Functionalization: Installing alkyne or azide handles on the secondary amine while preserving the primary alcohol.
-
CuAAC Conjugation: Optimized conditions for reacting the steric spiro-scaffold with diverse biological or chemical partners.
-
Library Generation: A workflow for generating DNA-Encoded Libraries (DEL) or PROTAC linkers.
Strategic Analysis & Molecule Properties
Molecule: 2-Azaspiro[4.6]undecan-4-ylmethanol Core Structure: Pyrrolidine ring spiro-fused to a cycloheptane ring. Key Reactivity:
-
Secondary Amine (N2): Highly nucleophilic; the primary vector for scaffold attachment.
-
Primary Alcohol (C4-CH₂OH): Secondary vector; ideal for "growing" the fragment or improving solubility.
The Challenge: Standard click reactions require an azide or alkyne. The user must first derivatize the scaffold. The high steric bulk of the cycloheptane ring can influence reaction rates, necessitating specific ligand acceleration during catalysis.
Experimental Workflow Visualization
The following diagram outlines the decision tree for functionalizing the scaffold based on the desired library geometry.
Figure 1: Strategic workflow for converting the spirocyclic precursor into a click-ready reagent.
Protocol 1: Installing the "Click" Handle
Before performing the click reaction, you must convert the inert scaffold into a click reagent. We prioritize N-functionalization as it leaves the alcohol free for further medicinal chemistry interactions (H-bond donor/acceptor).
Option A: Synthesis of N-Propargyl Spiro-Scaffold (Alkyne-Ready)
Use this route if your click partner is an Azide (e.g., Azido-PEG-Biotin).
Reagents:
-
2-Azaspiro[4.6]undecan-4-ylmethanol (1.0 eq)
-
Propargyl Bromide (80% in toluene, 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF.
Procedure:
-
Dissolution: Dissolve 100 mg of spiro-scaffold in 2 mL anhydrous ACN.
-
Base Addition: Add finely ground K₂CO₃ (2.0 eq). Stir at Room Temperature (RT) for 10 min.
-
Alkylation: Dropwise add Propargyl Bromide (1.2 eq) at 0°C to prevent over-alkylation (though quaternary salt formation is rare with this steric bulk).
-
Reaction: Warm to RT and stir for 4–6 hours. Monitor by LCMS (Look for M+1 = Mass + 38).
-
Workup: Filter off solids. Concentrate the filtrate. The secondary amine is now a tertiary propargyl amine.
-
Note: The primary alcohol remains unreacted under these mild basic conditions.
-
Option B: Synthesis of N-Azidoacetyl Spiro-Scaffold (Azide-Ready)
Use this route if your click partner is an Alkyne (e.g., DNA-alkyne).
Reagents:
-
2-Azaspiro[4.6]undecan-4-ylmethanol (1.0 eq)
-
2-Azidoacetic acid (1.1 eq) (Commercially available or prepared in situ)
-
HATU (1.1 eq) and DIPEA (3.0 eq)
-
Solvent: DMF.
Procedure:
-
Activation: In a vial, mix 2-Azidoacetic acid, HATU, and DIPEA in DMF. Stir for 5 min to form the active ester.
-
Coupling: Add the spiro-scaffold. Stir at RT for 2 hours.
-
Validation: LCMS should show complete conversion to the amide.
-
Purification: Ethyl Acetate extraction or preparative HPLC.
-
Why this is preferred: The resulting amide bond removes the basicity of the nitrogen, preventing copper chelation during the subsequent click reaction.
-
Protocol 2: The Click Reaction (CuAAC)
This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand.[2] THPTA is essential for spirocyclic substrates to protect the biomolecules from oxidation and maintain Copper(I) in the active state despite the steric bulk of the cycloheptane ring.
Applicability: Linking the Functionalized Spiro-Scaffold (from Protocol 1) to a Target (DNA, Protein, or Fluorophore).
Materials Table
| Component | Stock Conc. | Final Conc. | Role |
| Spiro-Alkyne/Azide | 10 mM (DMSO) | 100–500 µM | The Scaffold |
| Partner (e.g., DNA) | 100 µM (H₂O) | 10–50 µM | The Target |
| CuSO₄ | 20 mM (H₂O) | 100 µM | Catalyst Source |
| THPTA Ligand | 50 mM (H₂O) | 500 µM | Cu(I) Stabilizer |
| Sodium Ascorbate | 100 mM (Fresh) | 2.5 mM | Reducing Agent |
| Buffer | 100 mM | pH 7.0–7.5 | PBS or HEPES |
Step-by-Step Procedure
-
Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio .
-
Example: 5 µL CuSO₄ (20 mM) + 10 µL THPTA (50 mM). Incubate for 5 min. The solution should remain light blue/clear.
-
-
Reaction Assembly: In a 1.5 mL Eppendorf tube, add reagents in this exact order (to prevent precipitation):
-
Buffer (PBS)
-
Click Partner (e.g., Azide-DNA)
-
Functionalized Spiro-Scaffold (from Protocol 1)
-
Cu-THPTA Complex (from Step 1)
-
-
Initiation: Add Sodium Ascorbate.
-
Critical: The solution may turn colorless (reduction to Cu(I)).
-
-
Incubation:
-
Time: 30–60 minutes.[3]
-
Temperature: Room Temperature (25°C).
-
Atmosphere: Cap the tube (Anaerobic conditions improve efficiency but are not strictly necessary with THPTA).
-
-
Quenching (Optional): Add EDTA (10 mM final) to chelate copper if downstream applications are metal-sensitive.
Application Case: DNA-Encoded Library (DEL) Synthesis
In DEL synthesis, the spiro-scaffold serves as a diversity element.
Workflow:
-
Headpiece: DNA tag with a terminal hexynyl linker (Alkyne).
-
Building Block: N-Azidoacetyl-2-azaspiro[4.6]undecan-4-ylmethanol (from Protocol 1, Option B).
-
Reaction: Perform CuAAC in 96-well plates using the protocol above.
-
Capping: Unreacted alkynes on the DNA are "capped" with a small azide to prevent cross-reactivity in subsequent cycles.
-
Result: A library member where the spiro-ring projects the hydroxymethyl group for a second round of functionalization (e.g., esterification with a carboxylic acid diversity set).
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Precipitation | Spiro-scaffold insolubility in water. | Add DMSO up to 20% v/v. The spiro[4.6] system is lipophilic. |
| Low Yield | Copper sequestration by the free amine (if using Option A). | Increase Cu:Ligand ratio to 1:10. Ideally, use Option B (Amide) to mask the amine. |
| Degradation | Oxidation of alcohol. | Ensure Ascorbate is fresh.[3] Degas buffers with N₂. |
Analytical Validation (LCMS):
-
Triazole Signature: The formation of the 1,2,3-triazole ring is stable. Look for the mass shift corresponding to the sum of the Alkyne + Azide.
-
NMR (Proton): The triazole proton typically appears as a distinct singlet between 7.5–8.5 ppm.
References
-
Reymond, J. L., et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry."[4] Helvetica Chimica Acta, 2025.[4]
- Significance: Validates the use of spirocyclic diamines (including ring sizes 4-8) as high-value drug scaffolds.
-
Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, 2005.
- Significance: Foundational text on bioorthogonal chemistry principles.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 2009.
- Significance: Establishes the THPTA ligand protocol used in Section 5.
-
BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Technical Guides.
- Significance: Industry-standard concentr
Sources
Application Note: High-Throughput Synthesis of Chiral 2-Azaspiro[4.6]undecan-4-ylmethanol Libraries
This Application Note provides a comprehensive technical guide for the preparation of chiral 2-Azaspiro[4.6]undecan-4-ylmethanol libraries. This scaffold is a high-value,
Introduction & Scientific Rationale
The 2-azaspiro[4.6]undecane core represents a "privileged scaffold" in modern drug design. Unlike flat aromatic systems, this spirocyclic framework offers a defined three-dimensional vector, increasing the fraction of saturated carbons (
The specific derivative, 2-azaspiro[4.6]undecan-4-ylmethanol , contains two orthogonal vectors for diversification:
-
The Secondary Amine (N2): A nucleophilic handle for amides, ureas, sulfonamides, or arylation.
-
The Primary Alcohol (C4-CH
OH): A handle for ethers, oxidation to aldehydes/amines, or bioisosteric replacements.
This protocol details the asymmetric synthesis of the core scaffold via a [3+2] cycloaddition strategy, followed by a parallel library generation workflow.
Retrosynthetic Analysis & Strategy
The construction of the spiro[4.6] system relies on the formation of the pyrrolidine ring onto a pre-existing cycloheptane ring. The most robust method for introducing the carboxylate/alcohol functionality at position 4 is the 1,3-dipolar cycloaddition of an azomethine ylide to an exocyclic alkene.
-
Key Disconnection: Pyrrolidine ring C3–C4 and C2–N bond formation.
-
Precursors: Methylene cycloheptane (dipolarophile) and a Glycine-derived azomethine ylide.
-
Chirality: Introduced via Chiral Supercritical Fluid Chromatography (SFC) resolution of the intermediate ester, ensuring >99% ee for the library.
Reaction Scheme Diagram
Caption: Synthetic pathway from cycloheptanone to the chiral 2-azaspiro[4.6]undecan-4-ylmethanol scaffold.
Protocol 1: Synthesis of the Chiral Core Scaffold
Step 1: Preparation of Methylene Cycloheptane
Objective: Convert cycloheptanone to the exocyclic alkene.
-
Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.2 equiv), Cycloheptanone (1.0 equiv), THF (anhydrous).
-
Procedure:
-
Suspend
in dry THF at 0°C. Add KOtBu portion-wise (solution turns yellow). Stir for 30 min. -
Add Cycloheptanone dropwise. Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated
. Extract with pentane (to precipitate Ph3PO). Dry ( ) and concentrate. -
Purification: Distillation or filtration through a silica plug (eluting with pentane).
-
Yield: Expect 85–90%.
-
Step 2: [3+2] Cycloaddition (Spirocyclization)
Objective: Construct the spiro-pyrrolidine ring with the ester handle.
-
Reagents: Methylene cycloheptane (1.0 equiv), N-Benzylglycine ethyl ester (1.2 equiv), Paraformaldehyde (2.0 equiv), Toluene.
-
Procedure:
-
Dissolve reagents in Toluene (0.5 M).
-
Heat to reflux using a Dean-Stark trap to remove water (driving ylide formation). Reflux for 12–16 hours.
-
Mechanism: Condensation forms the oxazolidinone/imine intermediate, which decarboxylates/tautomerizes to the azomethine ylide, followed by cycloaddition to the alkene.
-
Workup: Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc).[1]
-
Product: Racemic 2-benzyl-2-azaspiro[4.6]undecane-4-carboxylic acid ethyl ester.
-
Step 3: Chiral Resolution (Critical Step)
Objective: Isolate the (4S)- or (4R)-enantiomer.
-
Method: Preparative Chiral SFC.
-
Column: Chiralpak AD-H or IC (5 µm, 21 x 250 mm).
-
Mobile Phase:
/ Methanol (with 0.1% Diethylamine) 80:20. -
Detection: UV at 220 nm.
-
Throughput: Inject 100–200 mg per run. Collect fractions, concentrate, and analyze ee via analytical SFC. Target >98% ee.
Step 4: Reduction and Deprotection
Objective: Generate the free amine/alcohol scaffold.
-
Reduction: Treat the chiral ester with
(2.0 equiv) in THF at 0°C -> RT for 2 hours. Quench (Fieser method). Yield: ~90%. -
Debenzylation: Dissolve the N-benzyl alcohol in MeOH. Add
(10 wt%) and stir under (balloon) for 12 hours. -
Result: Chiral 2-azaspiro[4.6]undecan-4-ylmethanol .
-
Storage: Store as the HCl salt (treat with 4M HCl in dioxane, evaporate) for library stability.
-
Protocol 2: Parallel Library Production
This workflow describes the diversification of the scaffold (HCl salt) into a 96-well plate library of amides.
Library Design
-
Scaffold: (4S)-2-azaspiro[4.6]undecan-4-ylmethanol HCl.
-
R1 Diversity (Acylation): 96 unique Carboxylic Acids (focus on heteroaromatics, polar aliphatic).
-
Reaction Type: Amide Coupling (HATU mediated).
Workflow Diagram
Caption: Parallel synthesis workflow for N-functionalized spirocyclic libraries.
Step-by-Step Procedure
-
Preparation:
-
Scaffold Plate: Dissolve scaffold HCl salt (1.0 mmol total) in DMF (5 mL) + DIPEA (3.0 mmol). Distribute 50 µL (10 µmol) per well.
-
Monomer Plate: Weigh 12 µmol (1.2 equiv) of unique carboxylic acids into a 96-well master block.
-
-
Coupling Reaction:
-
Add 12 µmol HATU (in 50 µL DMF) to each acid well. Shake for 5 min to activate.
-
Transfer activated acid solution to the Scaffold Plate.
-
Seal and shake at Room Temperature for 16 hours.
-
-
Workup (Solid Phase Extraction):
-
Add Polymer-supported Trisamine (3 equiv) and Isocyanate resin (to scavenge amine) to each well. Shake for 4 hours.
-
Filter the reaction mixture into a receiving plate using a vacuum manifold.
-
Wash resin with MeOH (200 µL). Combine filtrates.
-
-
Finishing:
-
Evaporate solvent (Genevac or SpeedVac).
-
Re-suspend in DMSO (10 mM stock) for biological screening.
-
Quality Control & Validation
| Parameter | Acceptance Criteria | Method |
| Purity | > 90% (UV 254 nm) | UPLC-MS (C18 column, Water/MeCN gradient) |
| Identity | [M+H]+ ± 0.4 Da | Low-res Mass Spectrometry (ESI) |
| Chirality | > 95% ee | Chiral SFC (check random 5% of library) |
| Solubility | Clear at 10 mM in DMSO | Visual Inspection / Nephelometry |
Troubleshooting Tip: If the primary alcohol interferes with acylation (forming esters), use a scaffold with a TBDMS-protected alcohol for the library synthesis, then perform a global deprotection step (TBAF/THF) in the final plate before drying.
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link
-
-
Azomethine Ylide Cycloaddition (Methodology)
-
Grigg, R., et al. (1992). X=Y-ZH Systems as potential 1,3-dipoles. Part 36. Stereochemistry of the cycloaddition of azomethine ylides to alkene dipolarophiles. Tetrahedron, 48(47), 10431-10442. Link
-
-
Synthesis of 2-Azaspiro[4.5]decane (Analogous Protocol)
-
Carballares, S., et al. (2007). Efficient synthesis of 2-azaspiro[4.5]decane-3-carboxylic acid derivatives. Tetrahedron Letters, 48(11), 2041-2045. Link
-
-
Commercial Availability of Core
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1803571-87-0|2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1251012-45-9|trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 204688-60-8|(R)-2-(1-Boc-3-pyrrolidinyl)acetic Acid|BLD Pharm [bldpharm.com]
- 5. 25137-00-2|(R)-Piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Buy 2-Azaspiro[4.6]undecane-4-carboxylic acid [smolecule.com]
Application Note: Advanced Coupling Strategies for Azaspiro[4.6]undecane Derivatization
Introduction & Rationale
The drive to "escape from flatland" has fundamentally reshaped modern medicinal chemistry [1]. By increasing the fraction of sp³-hybridized carbons (
However, the unique structural topology of the azaspiro[4.6]undecane system—a rigid pyrrolidine or piperidine analog fused to a bulky cycloheptane ring—presents significant synthetic challenges [2]. The secondary amine is often buried within the steric bulk of the spirocyclic core. Consequently, standard amide bond formation protocols frequently result in sluggish kinetics, incomplete conversions, or the formation of undesirable byproducts.
As a Senior Application Scientist, I have evaluated numerous coupling methodologies for this specific scaffold. This guide details the causality behind reagent selection and provides field-proven, self-validating protocols for the efficient derivatization of azaspiro[4.6]undecane.
Mechanistic Insights: Selecting the Right Coupling Reagent
The derivatization of sterically hindered spirocycles requires a delicate balance between electrophilic activation and the suppression of side reactions (e.g., epimerization of the carboxylic acid or guanidinylation of the amine).
The HATU Paradigm (High Reactivity)
For non-chiral or highly sterically hindered carboxylic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU rapidly converts the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides neighboring-group participation, accelerating the aminolysis step even with the bulky azaspiro[4.6]undecane nucleophile. Cautionary Note: If the amine is added before the acid is fully activated, HATU can react directly with the secondary amine to form an unreactive tetramethylguanidinium byproduct.
The T3P® Paradigm (Low Epimerization & Scalability)
When coupling azaspiro[4.6]undecane to epimerization-prone (chiral) carboxylic acids, T3P (Propylphosphonic anhydride) combined with pyridine is vastly superior [3]. T3P activates the acid by forming a mixed anhydride. Pyridine acts as a nucleophilic catalyst, rapidly forming an acylpyridinium intermediate that is intercepted by the spirocyclic amine before the acid can form an oxazolone (the primary pathway for racemization). Furthermore, the water-soluble phosphonic acid byproducts make T3P ideal for late-stage functionalization where complex chromatography must be avoided.
Workflow & Decision Matrix
Decision tree for selecting optimal coupling reagents for azaspiro[4.6]undecane.
Quantitative Data: Reagent Comparison
The following table summarizes the expected performance metrics when coupling a standard functionalized carboxylic acid to azaspiro[4.6]undecane using various reagents.
| Coupling System | Typical Yield (%) | Reaction Time (h) | Epimerization Risk | Byproduct Removal | Primary Use Case |
| HATU / DIPEA | 85 - 95% | 1 - 3 | High | Aqueous wash + Chromatography | Highly hindered, non-chiral acids. |
| T3P / Pyridine | 80 - 90% | 4 - 12 | Very Low | Simple aqueous wash | Chiral acids, late-stage API synthesis. |
| EDC / HOBt | 50 - 70% | 12 - 24 | Moderate | Aqueous wash | Unhindered acids, cost-sensitive scale-up. |
Experimental Protocols
Protocol A: High-Yield Amidation using HATU/DIPEA
Designed for maximum electrophilic activation. This protocol utilizes a pre-activation sequence to prevent guanidinylation of the spirocycle.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Azaspiro[4.6]undecane (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Pre-activation (Causality: Prevents amine capping): Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.
-
Ester Formation: Cool the mixture to 0 °C. Add HATU (1.2 equiv) in one portion. Stir the reaction at 0 °C for 15 minutes. Self-validation: An aliquot quenched in methanol should show complete conversion to the methyl ester via LCMS, confirming the formation of the active O-At ester.
-
Amine Addition: Add azaspiro[4.6]undecane (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir for 1–3 hours. Monitor via TLC or LCMS until the active ester is consumed.
-
Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove HOAt and unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Low-Epimerization Amidation using T3P/Pyridine
Designed for chiral substrates where maintaining the enantiomeric ratio (er) is critical.
Materials:
-
Chiral Carboxylic Acid (1.0 equiv)
-
Azaspiro[4.6]undecane (1.1 equiv)
-
T3P (50% solution in EtOAc) (1.5 equiv)
-
Pyridine (3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) or EtOAc (0.3 M)
Step-by-Step Methodology:
-
Substrate Mixing: In a dry flask, suspend the chiral carboxylic acid (1.0 equiv) and azaspiro[4.6]undecane (1.1 equiv) in 2-MeTHF.
-
Base Addition (Causality: Nucleophilic catalysis): Add Pyridine (3.0 equiv) to the suspension. Stir for 10 minutes at room temperature to ensure homogeneous mixing.
-
Coupling Initiation: Cool the mixture to 0 °C. Slowly add the T3P solution (1.5 equiv) dropwise via syringe. Causality: Slow addition controls the exothermic formation of the mixed anhydride, further suppressing the thermal energy required for oxazolone-mediated epimerization [3].
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Self-Validating Workup: Quench the reaction by adding water. Because T3P converts into highly water-soluble tripropyltriphosphoric acid, simply washing the organic layer twice with water, followed by a mild 0.5M HCl wash and a brine wash, yields crude material that is typically >95% pure by NMR, bypassing the need for immediate column chromatography.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Melnykov, K. P., Artemenko, A. N., Ivanenko, B. O., Sokolenko, Y. M., Nosik, P. S., Ostapchuk, E. N., ... & Ryabukhin, S. V. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515. URL:[Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Azaspiro[4.6]undecan-4-ylmethanol Synthesis
Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of 2-Azaspiro[4.6]undecan-4-ylmethanol. Spirocyclic scaffolds are increasingly prioritized in medicinal chemistry for their ability to define rigid three-dimensional pharmacological space[1]. However, the unique [4.6] spiro system—comprising a pyrrolidine and a cycloheptane ring—introduces severe steric and electronic challenges during core cyclization, chemoselective reduction, and product isolation[2].
Troubleshooting the Reduction of the C4-Carboxylate
Q: My reduction of the 2-azaspiro[4.6]undecane-4-carboxylic acid (or ester) to the corresponding methanol stalls at ~40% conversion using standard Lithium Aluminum Hydride (
The Causality of the Failure:
The C4 position of the 2-azaspiro[4.6]undecane system is highly sterically encumbered by the adjacent spiro carbon (C5) and the bulky 7-membered cycloheptane ring.
The Solution:
Transition from a nucleophilic hydride (
Quantitative Comparison of Reduction Strategies
| Reduction Method | Reagent Equivalents | Temp Profile | Conversion (%) | Isolated Yield (%) | Primary Limitation |
| Method A | 0°C to RT | 65% | 40% | Severe steric hindrance; emulsion during workup. | |
| Method B | DIBAL-H (3.0 eq) | -78°C to RT | 45% | 35% | Sluggish reaction at the sterically hindered C4. |
| Method C | 0°C to 70°C | >98% | 85% | Requires acidic reflux to break the B-N complex. |
Troubleshooting Amino Alcohol Isolation
Q: I am achieving good conversion in the reduction step, but I lose more than half of my product during the aqueous workup. How do I recover this highly polar amino alcohol?
The Causality of the Failure:
2-Azaspiro[4.6]undecan-4-ylmethanol is a highly polar, water-soluble amino alcohol. Standard aqueous quenches of aluminum or boron-based reductions create gelatinous hydroxide emulsions (e.g.,
The Solution:
Implement a Fieser workup for aluminum-based reactions, or a targeted acidic/basic sequence for boron-based reactions, combined with a highly polar extraction solvent system. Using 20% Isopropanol (iPrOH) in Chloroform (
Extraction Solvent Optimization Data
| Workup / Quench Method | Extraction Solvent System | Emulsion Severity | Product Recovery (%) |
| Standard Aqueous Quench | Pure DCM | Severe | 30% |
| Standard Aqueous Quench | Pure EtOAc | Moderate | 45% |
| Borane Quench (MeOH/HCl) | 10% MeOH in DCM | None | 88% |
| Borane Quench (MeOH/HCl) | 20% iPrOH in | None | 94% |
Validated Methodology: High-Yield Synthesis via Reduction
This self-validating protocol utilizes in situ borane generation to overcome steric hindrance, followed by a targeted quench sequence to ensure the destruction of the stable boron-nitrogen complex—a common hidden cause of low yields in amino alcohol synthesis.
Step-by-Step Protocol:
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an argon inlet.
-
Reagent Loading: Charge the flask with Sodium Borohydride (
, 2.5 eq) and anhydrous Tetrahydrofuran (THF, 0.5 M relative to substrate). -
Substrate Addition: Cool the suspension to 0°C. Add 2-azaspiro[4.6]undecane-4-carboxylic acid (1.0 eq) portion-wise. Stir for 15 minutes.
-
In Situ Borane Generation: Dissolve Iodine (
, 1.25 eq) in anhydrous THF. Add this solution dropwise over 30 minutes at 0°C. (Note: Hydrogen gas is evolved as is formed. Ensure vigorous stirring and proper venting.) -
Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (70°C) for 12 hours.
-
Primary Quench (Self-Validation Step 1): Cool the reaction to 0°C. Cautiously add Methanol (MeOH) dropwise until effervescence ceases. This validates the destruction of excess borane.
-
Complex Cleavage (Self-Validation Step 2): Add 1M HCl (aqueous) until the pH is < 2. Reflux the mixture for 1 hour. Causality: Borane forms a highly stable complex with the pyrrolidine nitrogen. Acidic reflux is mandatory to hydrolyze this B-N bond; skipping this step will result in >50% yield loss.
-
Basification: Cool to room temperature and adjust the pH to 12 using 2M NaOH.
-
Extraction: Extract the aqueous layer with 20% Isopropanol in Chloroform (4 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure to yield 2-Azaspiro[4.6]undecan-4-ylmethanol as a pale oil/solid (>85% yield).
Synthesis & Troubleshooting Workflow
Fig 1: Troubleshooting logic for optimizing the synthesis of 2-Azaspiro[4.6]undecan-4-ylmethanol.
References
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: PubMed Central (PMC) URL: [Link]
-
Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold Source: ResearchGate URL: [Link]
-
Asymmetric total synthesis strategies of halichlorine and pinnaic acid Source: RSC Publishing URL: [Link]
Sources
Technical Support Center: Resolving Solubility Issues with Spirocyclic Amino Alcohols
Welcome to the Application Support Center. As drug discovery moves away from planar aromatic "flatlands," spirocyclic amino alcohols have become privileged scaffolds. By increasing the fraction of sp3-hybridized carbons (
However, researchers frequently encounter unexpected aqueous solubility bottlenecks with these scaffolds. This guide provides a causal, step-by-step troubleshooting framework to resolve solubility issues for spirocyclic amino alcohols during in vitro assays and in vivo formulation.
Part 1: Frequently Asked Questions (FAQs)
Q: Why does my spirocyclic amino alcohol exhibit poor aqueous solubility despite having polar -NH and -OH groups?
A: While spirocyclic scaffolds generally improve solubility by disrupting planar
Q: How does the
Q: When should I choose salt formation over cyclodextrin complexation?
A: Salt formation is the primary strategy if your spirocyclic amino alcohol has a basic amine with a pKa > 6, allowing for protonation at physiological or formulation pH ([]). If the amine is weakly basic, sterically hindered, or if the compound is uncharged, cyclodextrin complexation (e.g., using HP-
Part 2: Troubleshooting Workflows & Methodologies
Decision tree for resolving spirocyclic amino alcohol solubility issues.
Protocol A: Salt Screening and Formation (For Basic Amines)
Because spirocyclic amino alcohols contain an amine moiety, salt formation is a highly effective, self-validating approach to disrupt the crystal lattice and enhance dissolution.
Causality: Protonating the amine introduces an ionic charge, significantly increasing ion-dipole interactions with water. Furthermore, the geometric mismatch between the rigid spirocyclic core and the chosen counterion disrupts tight crystal packing, lowering the lattice energy required for dissolution.
Step-by-Step Methodology:
-
Free Base Characterization: Determine the pKa of the spirocyclic amine and the melting point of the free base. Ensure the target pH for salt formation is at least 2 units below the pKa.
-
Counterion Selection: Select 4-5 pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, maleic acid, citric acid, and phosphoric acid).
-
Dissolution: Dissolve 50 mg of the spirocyclic amino alcohol free base in a minimal volume of a volatile organic solvent (e.g., THF, acetone, or ethanol) at 40°C.
-
Acid Addition: Add 1.05 molar equivalents of the selected acid dropwise under continuous stirring.
-
Crystallization: Cool the mixture slowly to 5°C (0.5°C/min). If no precipitate forms, add an anti-solvent (e.g., heptane) dropwise until turbidity is observed.
-
Harvest & Validation: Filter the resulting salt, wash with cold anti-solvent, and dry under vacuum. Self-Validation Step: Analyze the salt form using XRPD (X-ray Powder Diffraction) to ensure crystallinity and DSC (Differential Scanning Calorimetry) to confirm a single melting endotherm.
-
Solubility Testing: Assess the thermodynamic solubility of the new salt in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) using HPLC.
Protocol B: Cyclodextrin Inclusion Complexation
When salt formation fails or the amine is sterically hindered, encapsulation within a cyclodextrin cavity (e.g., 2-Hydroxypropyl-
Causality: The hydrophobic spirocyclic core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This avoids altering the ionization state of the drug and prevents high-energy size reduction (7[7], []).
Mechanism of cyclodextrin inclusion complexation for hydrophobic scaffolds.
Step-by-Step Methodology:
-
Phase Solubility Study: Prepare aqueous solutions of HP-
-CD at increasing concentrations (e.g., 0, 5, 10, 20, 30, 40% w/v) in purified water or buffer ([7]).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Drug Addition: Add an excess amount of the spirocyclic amino alcohol to each cyclodextrin solution.
-
Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed, solid drug.
-
Quantification & Validation: Analyze the filtrate via HPLC. Self-Validation Step: Plot drug concentration vs. cyclodextrin concentration (an
type phase solubility diagram) to determine the complexation efficiency and stability constant ( ) (8[8]). -
Solid State Isolation (Optional): For solid formulations, isolate the complex via lyophilization (freeze-drying) of the filtered solution (9[9]).
Part 3: Quantitative Data Summary
The table below summarizes typical solubility enhancements observed when applying these strategies to rigid, basic scaffolds like spirocyclic amino alcohols.
| Formulation Strategy | Mechanism of Action | Typical Solubility Enhancement Factor | Best Suited For | Limitations |
| Cosolvency (20% DMSO/PEG) | Reduces dielectric constant of solvent | 10x - 50x | In vitro screening assays | Toxicity in vivo, precipitation upon dilution |
| Salt Formation (e.g., Mesylate) | Ion-dipole interaction, lowers lattice energy | 50x - 500x | Basic amines (pKa > 6) | Hygroscopicity, disproportionation at high pH |
| HP- | Host-guest hydrophobic encapsulation | 10x - 100x | Neutral or weakly basic rigid spirocycles | High excipient bulk, limited by cavity size |
| Amorphous Solid Dispersion | Eliminates crystal lattice energy | 20x - 200x | Highly crystalline, refractory compounds | Physical instability (recrystallization risk) |
Table 1: Comparison of solubility enhancement strategies for spirocyclic scaffolds.
References
-
BenchChem - Advantages of spirocyclic scaffolds over planar structures in drug discovery.1
-
BLDpharm - The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.3
-
National Institutes of Health (NIH) - Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.2
-
Taylor & Francis - The utilization of spirocyclic scaffolds in novel drug discovery.10
-
ChemBridge Corporation - Spirocycle Library.4
-
Touro Scholar - Cyclodextrin as a Drug Carrier Increasing Drug Solubility.7
-
Sigma-Aldrich - Liquid Formulation Solubility Enhancement.6
-
BOC Sciences - Cyclodextrin Solutions for API Solubility Boost.
-
University of Greenwich - Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.9
-
Carbohyde - How can cyclodextrins enhance solubility?8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. chembridge.com [chembridge.com]
- 6. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Azaspirocycle Synthesis
Welcome to the Advanced Technical Support Center for azaspiro ring formation. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most pervasive cyclization failures encountered during the synthesis of complex azaspirocycles.
Azaspirocyclic scaffolds—such as 1-azaspiro[4.5]decanes and azaspiro[3.3]heptanes—are highly sought-after in drug discovery due to their unique three-dimensional conformation and favorable pharmacokinetic properties. However, their synthesis is frequently plagued by competing side reactions, steric hindrance, and thermodynamic instability. This guide moves beyond basic troubleshooting to dissect the causality behind experimental failures, providing you with self-validating protocols to rescue your syntheses.
Part 1: Diagnostic Decision Tree for Cyclization Failures
Before diving into specific chemical mechanisms, use the diagnostic logic tree below to categorize your failure mode based on the synthetic paradigm you are employing.
Diagnostic workflow for identifying and resolving primary azaspirocyclization failure modes.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my photoinduced radical spirocyclization yielding primarily uncyclized reduction products instead of the desired 1-azaspirocycle?
The Causality: This is a classic symptom of premature radical quenching or competitive intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT). In photoredox-mediated reductive decarboxylative cyclizations, the intermediate carbon-centered radical must undergo a 5-exo-trig or 6-exo-trig cyclization faster than it abstracts a hydrogen atom from the solvent or the substrate itself. As noted in recent studies on 1-azaspirocyclic systems via photoinduced radical cyclizations[1], 1,5-HAT severely outcompetes cyclization if the alkene/alkyne acceptor is sterically hindered or conformationally misaligned. The Solution:
-
Conformational Restriction: Introduce a temporary bulky protecting group (e.g., N-Cbz) to restrict the rotational degrees of freedom, forcing the radical and the acceptor into proximity.
-
Solvent Tuning: Switch to a solvent with a higher bond dissociation energy (BDE), such as thoroughly degassed acetonitrile or fluorinated solvents, to prevent solvent-mediated quenching.
Q2: My strain-release driven spirocyclization of azabicyclo[1.1.0]butyl (ABB) ketones is stalling, and I'm isolating a sticky oligomeric residue. What went wrong?
The Causality: The formation of a sticky residue indicates undesired polymerization[2]. Azabicyclo[1.1.0]butanes (ABBs) are highly strained. When activated by an electrophile or Lewis acid, the central C-N bond cleaves, releasing significant strain energy and generating a highly reactive intermediate. If the concentration of the reaction is too high, intermolecular collisions outcompete the desired intramolecular nucleophilic attack, leading to a runaway polymerization cascade. Furthermore, the choice of protecting groups on adjacent alcohols drastically affects the cyclization kinetics[3]. The Solution:
-
High Dilution: Run the reaction at a strictly controlled low concentration (e.g., 0.02 M) to kinetically favor intramolecular spirocyclization over intermolecular oligomerization[3].
-
Protecting Group Substitution: If utilizing secondary alcohol substrates, switch from bulky triethylsilyl (TES) ethers to trimethylsilyl (TMS) ethers. The reduced steric bulk of TMS facilitates the necessary orbital overlap for the ring-closing step[3].
Q3: During transition-metal catalyzed dearomative spirocyclization to form 2-azaspiro[4.5]decanes, I observe significant rearomatization or hydrolysis instead of the spiro product. How can I fix this?
The Causality: Dearomatized spirocyclic intermediates are thermodynamically unstable. If a leaving group is present, or if the system is exposed to trace protons/water, the molecule will rapidly rearomatize to regain resonance stabilization. Hydrolysis typically occurs if imine intermediates are exposed to trace moisture[2]. Additionally, harsh chemical oxidants used in these reactions can trigger non-selective degradation pathways. The Solution:
-
Electrochemical Alternatives: If chemical oxidants are causing degradation, pivot to an electrochemical dearomative spirocyclization. Recent protocols utilizing Cp2Fe-mediated electrochemical synthesis successfully construct azaspiro[4.5]di/trienones without external oxidants, stabilizing the dearomatized core[4].
-
Strict Anhydrous Control: Utilize Schlenk techniques, freshly distilled solvents, and inert atmospheres (Argon). Validate the absence of moisture using a Karl Fischer titrator before initiating the reaction.
Q4: How do I overcome poor diastereoselectivity in the formation of azaspirocycles via semipinacol rearrangements?
The Causality: Poor diastereoselectivity during semipinacol rearrangements (e.g., NBS-promoted cyclizations) stems from unconstrained conformational flexibility in the transition state. In the synthesis of the 6-azaspiro[4.5]decane fragment (a core motif in halichlorine), the migrating group's trajectory is strictly dictated by the stereoelectronic requirement to be antiperiplanar to the leaving halide[5]. If the ring is too flexible, multiple conformers react, destroying the dr (diastereomeric ratio). The Solution: Lower the reaction temperature to -78 °C to freeze out higher-energy conformers, ensuring that the initial halonium ion forms exclusively on the less sterically hindered face of the alkene.
Part 3: Mechanistic Logic of Strain-Release Spirocyclization
Understanding the exact sequence of bond-breaking and bond-making is critical for troubleshooting ABB-ketone cyclizations.
Mechanistic sequence of strain-release driven spirocyclization of azabicyclo[1.1.0]butanes.
Part 4: Self-Validating Experimental Protocols
Protocol A: Visible-Light-Induced Photoredox Spirocyclization
Purpose: To synthesize 2-azaspiro[4.5]decanes while suppressing 1,5-HAT[6].
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the α-bromo-N-benzyl-alkylamide substrate (0.2 mmol) and the Iridium photocatalyst (e.g.,
-Ir(ppy) , 2.0 mol%). -
Solvent Addition & Degassing (Critical Step): Add 4.0 mL of anhydrous, degassed acetonitrile. Self-Validation: Perform freeze-pump-thaw cycles (minimum 3x) until no gas bubbles evolve during the thawing phase. Oxygen is a potent triplet state quencher and its presence will stall the reaction.
-
Base Addition: Add an inorganic base (e.g., K
CO , 2.0 equiv) under a positive pressure of Argon. -
Irradiation: Seal the tube and irradiate with blue LEDs (450 nm, 10-15 W) at room temperature. Maintain vigorous stirring.
-
Monitoring: Monitor via LC-MS. The reaction should reach completion within 12–24 hours. If uncyclized reduction products dominate, halt the reaction and re-evaluate the steric bulk of your substrate.
Protocol B: Strain-Release Spirocyclization of ABB-Ketones
Purpose: To synthesize azaspiro[3.3]heptanes without competitive polymerization[3].
-
Substrate Preparation: Ensure your secondary alcohol ABB-ketone is protected with a TMS group (not TES or TBS) to minimize steric clash during ring closure[3].
-
Dilution Strategy: Dissolve the ABB-ketone (0.10 mmol) in strictly anhydrous CH
Cl to achieve a final concentration of exactly 0.02 M (5.0 mL solvent). -
Activation: Cool the solution to 0 °C. Slowly add the Lewis acid or electrophilic activator dropwise.
-
Thermal Control: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Self-Validation: Take a TLC aliquot. A streak from the baseline to the solvent front indicates polymerization. A clean, distinct UV-active spot indicates successful spirocyclization.
-
Quenching: Quench with saturated aqueous NaHCO
, extract with CH Cl , dry over Na SO , and concentrate under reduced pressure.
Part 5: Quantitative Data & Optimization Metrics
The following table summarizes the key metrics and optimization parameters for common azaspirocyclization paradigms.
| Reaction Paradigm | Target Scaffold | Primary Failure Mode | Root Cause | Optimization Strategy | Expected Yield |
| Photoredox Radical | 1-Azaspirocycles | Reduction without cyclization | 1,5-HAT outcompetes cyclization[1] | Conformational locking; use degassed fluorinated solvents | 60–85% |
| Strain-Release | Azaspiro[3.3]heptanes | Sticky oligomeric residue | High concentration causing polymerization[2] | Dilute to 0.02 M; switch to TMS protecting groups[3] | 70–95% |
| Dearomative | 2-Azaspiro[4.5]decanes | Rearomatization / Hydrolysis | Trace moisture or harsh oxidants | Anhydrous conditions; use electrochemical oxidation[4] | 55–80% |
| Semipinacol | 6-Azaspiro[4.5]decanes | Poor Diastereomeric Ratio (dr) | Flexible transition state[5] | Cryogenic temperatures (-78 °C); bulky cyclic auxiliaries | >90% (dr >20:1) |
References
-
Towards a General Access to 1‐Azaspirocyclic Systems via Photoinduced, Reductive Decarboxylative Radical Cyclizations ResearchGate / Chemistry Europe[Link]
-
Visible light-induced intramolecular dearomative cyclization of α-bromo-N-benzyl-alkylamides: efficient construction of 2-azaspiro[4.5]decanes Scilit[Link]
-
Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction ACS Publications[Link]
-
Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones PMC - National Institutes of Health[Link]
-
Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization Royal Society of Chemistry[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
Technical Support Center: Enantioseparation of 2-Azaspiro[4.6]undecan-4-ylmethanol
Current Status: Operational Ticket ID: #SPIRO-46-HPLC Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
You are attempting to separate the enantiomers of 2-Azaspiro[4.6]undecan-4-ylmethanol . This molecule presents a "Perfect Storm" of chromatographic challenges:
-
Aliphatic Structure: It lacks a strong chromophore (no benzene/aromatic rings), making standard UV detection at 254 nm impossible.
-
Secondary Amine: The nitrogen at position 2 is basic, leading to severe peak tailing due to interaction with residual silanols on the column silica.
-
Polarity: The hydroxymethyl group (-CH2OH) adds polarity, complicating solubility in standard Normal Phase alkanes (Hexane/Heptane).
This guide synthesizes protocols for Aliphatic Spirocyclic Amines , prioritizing immobilized polysaccharide columns and specific detection strategies.
Module 1: Method Development Strategy
Q: Which column should I screen first? A: Do not start with coated columns (like AD-H or OD-H) if you can avoid it. Start with Immobilized Polysaccharide Phases .
-
Primary Recommendation: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).
-
Why? The "spiro" scaffold often requires non-standard solvents (like dichloromethane or ethyl acetate) to dissolve the sample or break aggregates. Immobilized columns withstand these solvents, whereas coated columns would be destroyed.
Q: What is the starting mobile phase? A: You must use a Basic Polar Organic Mode or a modified Normal Phase .
| Parameter | Protocol A (Normal Phase) | Protocol B (Polar Organic - Recommended) |
| Base Solvent | n-Hexane (90%) | Acetonitrile (100%) or MeOH (100%) |
| Modifier | Ethanol or Isopropanol (10%) | None (or mix MeOH/ACN) |
| Additive (CRITICAL) | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temp | 25°C | 25°C |
Tech Note: The amine additive is non-negotiable. Without DEA (or TEA), the secondary amine will bind to the silica support, resulting in broad, tailing peaks that may never elute.
Module 2: The "Invisible Peak" (Detection Issues)
Q: I injected my sample but I see a flat baseline at 254 nm. Is my column broken? A: No, your physics is working correctly. 2-Azaspiro[4.6]undecan-4-ylmethanol is aliphatic; it does not absorb UV light at 254 nm.
Troubleshooting Protocol:
-
Low-UV Detection: Change your wavelength to 205 nm or 210 nm .
-
Risk:[1] High background noise from solvents. Use HPLC-grade Acetonitrile (UV cutoff <190 nm) rather than Methanol if possible.
-
-
Universal Detection (Preferred): If available, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) . These rely on mass, not chromophores.
-
Derivatization (The "Nuclear" Option): If you must use standard UV, react your sample with Dansyl Chloride or Benzyl Chloride before injection. This attaches a UV-active tag to the secondary amine, making it visible at 254 nm and often improving separation factors.
Module 3: Visualizing the Workflow
The following logic gate describes the decision process for separating this specific class of molecule.
Caption: Decision tree for solvent selection and detection strategy based on the aliphatic and polar nature of the target molecule.
Module 4: Advanced Troubleshooting (FAQ)
Q: I have separation, but the peaks are extremely broad (tailing). A: This is "Amine Tailing."
-
Increase Base: Bump the DEA/TEA concentration to 0.2% .
-
Switch Additive: If using TEA, switch to EDA (Ethylenediamine) . EDA is a bidentate amine that often masks silanols better for difficult spiro-amines.
-
Temperature: Lower the temperature to 15°C . While counter-intuitive (usually heat improves kinetics), chiral recognition is enthalpic. Lower temperature increases the "grip" of the stationary phase on the enantiomers, potentially improving resolution enough to tolerate the tailing.
Q: The pressure is fluctuating, and retention times are drifting. A: The "methanol" part of your molecule (-CH2OH) might be hydrogen bonding with the stationary phase inconsistently if your mobile phase is too dry.
-
Fix: Ensure your mobile phase is strictly premixed. If using Normal Phase, add 0.1% Water (yes, water in hexane/ethanol) to hydrate the silica surface and stabilize retention times.
Q: Can I use Reversed Phase (C18) conditions? A: You can, but standard acidic C18 (Water/ACN + TFA) will likely fail to separate the enantiomers.
-
Protocol: You must use a Chiral Reversed Phase column (e.g., Chiralpak IG-3 or IC-3).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[2][3] High pH is required to keep the amine uncharged (neutral), which improves interaction with the chiral selector.
References & Authority
-
Daicel Chiral Technologies. Instruction Manual for Immobilized Columns (IA, IB, IC). (Definitive guide on solvent compatibility and amine additives).
-
BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds. (Protocols for amine tailing and temperature optimization).
-
Sigma-Aldrich. UV-Visible Solvents & Cutoff Data. (Validation of acetonitrile vs. methanol for low-UV detection).
-
Shimadzu. Chiral Separation Using SFC and HPLC. (Method screening workflows for spirocyclic compounds).
Sources
minimizing side reactions during azaspiro functionalization
Ticket ID: AZ-SPIRO-OPT-2024
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Side Reactions in Azaspiro Scaffolds (Azaspiro[3.3]heptane, [4.5]decane, et al.)[1]
Welcome to the Azaspiro Functionalization Help Desk
You have reached the advanced troubleshooting tier. We understand that azaspirocycles are not merely "fat piperidines"—they are rigid, sterically demanding, and electronically unique 3D scaffolds. Their incorporation into drug candidates (to improve metabolic stability and lower lipophilicity) often introduces specific synthetic bottlenecks.
This guide addresses the three most common "error codes" reported by medicinal chemists:
-
Stalled Cross-Couplings (Steric hindrance at the quaternary center).
-
The "Quat" Trap (Uncontrolled poly-alkylation).
-
Ring Integrity Failures (Strain-release decomposition).
Module 1: Troubleshooting Buchwald-Hartwig Couplings
User Issue:
"I am trying to couple an aryl halide to my azaspiro[3.3]heptane amine using standard conditions (Pd(OAc)₂, BINAP), but I see mostly starting material or dehalogenated arene. Why?"
Root Cause Analysis:
The secondary amine in an azaspiro cycle is adjacent to a quaternary carbon. This creates a steric wall that impedes the amine's approach to the Palladium center.
-
Standard Ligands Fail: First-generation ligands (BINAP, dppf) often lack the bulk required to force the reductive elimination step, leading to stalled catalytic cycles.
-
Beta-Hydride Elimination: If the cycle stalls, and your amine has alpha-hydrogens (which spirocycles do), the complex may undergo
-hydride elimination, reducing your aryl halide to a simple arene (Ar-H) and destroying the catalyst.
The Solution: Sterically Demanding, Electron-Rich Ligands
You must switch to Dialkylbiaryl Phosphine ligands (Buchwald ligands). These are designed to form a monoligated Pd(0) species that is highly active for oxidative addition and bulky enough to promote reductive elimination despite the steric crowding of the spirocycle.
Decision Matrix: Ligand Selection
Caption: Logic flow for selecting the optimal Buchwald ligand based on electrophile type for hindered spiroamines.
Protocol: Optimized Cross-Coupling for Azaspiro Amines
Standardized for 0.5 mmol scale.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Pd Source: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%). Note: Pre-catalysts like RuPhos-Pd-G4 are superior if available.
-
Ligand: RuPhos (4-8 mol%, 2:1 L:M ratio).
-
Base: NaOtBu (1.4 equiv). Use Cs₂CO₃ if functional groups are ester/nitrile sensitive.
-
Substrate: Aryl Halide (1.0 equiv) and Azaspiro amine (1.2 equiv).
-
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Do not use DMF; it can promote dehalogenation.
-
Activation: Seal and heat to 80–100 °C for 12 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify.
Module 2: Preventing Over-Alkylation (The "Quat" Trap)
User Issue:
"I am trying to synthesize a tertiary amine via alkylation of my azaspiro secondary amine. I consistently get 30% quaternary ammonium salt and 20% unreacted starting material."
Root Cause Analysis:
This is the classic Menshutkin acceleration . Once an amine is alkylated, it often becomes more nucleophilic (due to inductive donation from the new alkyl group), reacting faster with the remaining alkyl halide than the starting material does. In spirocycles, the rigid ring structure exposes the lone pair, making it an aggressive nucleophile.
The Solution: Reductive Amination or HFIP Solvent Effects
Direct alkylation (R-X + Base) is statistically flawed for 1:1 stoichiometry.
Method A: Reductive Amination (Preferred)
Using a carbonyl partner (aldehyde/ketone) guarantees mono-alkylation because the intermediate is an iminium ion, which cannot react a second time until reduced.
Method B: The HFIP Effect (For Direct Alkylation)
If you must use an alkyl halide, use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a co-solvent. HFIP hydrogen-bonds strongly to the amine lone pair, dampening its nucleophilicity just enough to prevent the "runaway" second alkylation, while stabilizing the transition state for the first substitution.
Comparative Data: Alkylation Strategies
| Strategy | Reagents | Selectivity (Mono:Bis) | Yield | Notes |
| Direct Alkylation | R-Br, K₂CO₃, MeCN | 60:40 | Low | High "Quat" formation. |
| Reductive Amination | R-CHO, STAB, DCM | >99:1 | High | Gold Standard. No over-alkylation. |
| HFIP Additive | R-Br, DIPEA, HFIP/MeCN | 90:10 | Mod-High | Useful if aldehyde is unavailable. |
Protocol: Controlled Reductive Amination
-
Imine Formation: Dissolve Azaspiro amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCM or DCE (0.1 M).
-
Drying (Optional but recommended): Add MgSO₄ or molecular sieves to drive imine formation. Stir 1 hr.
-
Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Why STAB? It is mild and will not reduce the aldehyde directly, ensuring only the imine reacts.
-
-
Quench: Stir at RT for 4–16 hrs. Quench with saturated NaHCO₃.[2]
Module 3: Ring Integrity and Stability
User Issue:
"Will the strained cyclobutane ring in my azaspiro[3.3]heptane open during acidic deprotection (e.g., Boc removal)?"
Technical Insight:
Contrary to intuition, the azaspiro[3.3]heptane core is surprisingly robust toward Brønsted acids (HCl, TFA). The geometric constraints of the spiro-fusion actually prevent the orbital overlap required for many ring-opening pathways.
However, danger zones exist:
-
Nucleophile + Lewis Acid: Strong Lewis acids (e.g., BBr₃, AlCl₃) in the presence of nucleophiles can trigger ring opening.
-
Beta-Elimination: If you have a leaving group on the carbon next to the nitrogen (beta-position), the strain release can drive an elimination reaction, breaking the ring.
Stability Visualization
Caption: Stability profile of Azaspiro[3.3]heptane under common synthetic conditions.
References
-
Buchwald-Hartwig Ligand Design
-
Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
-
Azaspiro Synthesis and Stability
- Burkhard, J. A., Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
-
HFIP Solvent Effects in Alkylation
- Colby, D. A., et al. (2011). Hexafluoroisopropanol as a unique solvent for synthetic chemistry. Chemical Reviews.
-
Over-alkylation & Selectivity
- ACS GCI Pharmaceutical Roundtable. (2024).
Sources
thermal stability concerns of 2-Azaspiro[4.6]undecan-4-ylmethanol
Technical Support Center: Thermal Stability & Handling of 2-Azaspiro[4.6]undecan-4-ylmethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal stability challenges associated with 2-azaspiro[4.6]undecan-4-ylmethanol (CAS: 1369498-02-1)[1]. This spirocyclic building block is highly valuable in drug discovery, but its unique structural features demand precise handling to prevent degradation.
Part I: Mechanistic FAQs on Thermal Degradation
Q: Why does 2-azaspiro[4.6]undecan-4-ylmethanol exhibit thermal instability during high-temperature reactions? A: The thermal instability of this compound stems from the inherent ring strain of the spirocyclic core combined with the reactivity of its specific functional groups. At elevated temperatures (typically >180 °C), azaspirane derivatives undergo multi-stage decomposition[2]. The causality behind this degradation is driven by three primary pathways:
-
Amine Oxidation: The secondary amine within the spirocyclic system is highly susceptible to oxidation at elevated temperatures, leading to rapid N-oxide formation[3].
-
Ring-Opening: The spirocyclic system can undergo thermal and hydrolytic ring-opening. This is heavily accelerated in the presence of trace moisture or acidic/basic catalysts, which attack the strained spiro-center[3][4].
-
Hydroxymethyl Reactivity: The pendant -CH2OH group can undergo self-condensation or dehydration under thermal stress, leading to oligomeric byproducts that complicate purification[4].
Q: At what specific temperatures should I expect degradation to occur? A: Extensive degradation can obscure your primary reaction pathway by favoring the formation of secondary degradants[3]. Below is a quantitative summary of the compound's thermal behavior to guide your experimental design:
| Temperature Range | Observed Phenomenon | Mechanistic Cause & Causality |
| 20 - 60 °C | Stable | Normal handling conditions; thermal energy is insufficient to overcome activation barriers for ring-opening. |
| 60 - 100 °C | Minor Impurity Formation | Trace oxidation of the secondary amine; accelerated if the reaction is not strictly degassed (O2 presence)[3]. |
| 100 - 180 °C | Moderate Degradation | Onset of thermal ring-opening; hydroxymethyl dehydration begins, leading to early-stage oligomerization[4]. |
| 180 - 240 °C | Severe Decomposition | Major structural collapse; significant mass loss and complete loss of the spirocyclic integrity[2]. |
Part II: Troubleshooting & Self-Validating Protocols
Q: My LC-MS chromatogram shows multiple unknown peaks when using this compound in a cross-coupling reaction at 110 °C. How can I identify and mitigate this? A: When multiple peaks appear, it indicates that the thermal energy has triggered the secondary degradation pathways mentioned above. To troubleshoot this, you must first identify the degradants using High-Resolution Mass Spectrometry (HRMS)[3]. Look specifically for a +16 m/z shift (indicative of N-oxidation) or large mass additions indicative of oligomerization.
To systematically establish the thermal boundaries for your specific batch and reaction conditions, you must execute a self-validating forced degradation study. This protocol ensures that any observed degradation is a direct result of temperature and time, validated against an internal baseline.
Protocol: Step-by-Step Forced Thermal Degradation Profiling
-
Stock Preparation: Prepare a 1 mg/mL stock solution of 2-azaspiro[4.6]undecan-4-ylmethanol in an inert, high-boiling solvent (e.g., anhydrous DMSO) to ensure the solvent itself does not participate in the degradation[3].
-
Thermal Stress Application: Aliquot the stock into sealed, argon-purged vials. Place the vials in a thermomixer set to three distinct stress temperatures: 60 °C, 80 °C, and 120 °C[3].
-
Kinetic Sampling: Withdraw 50 µL aliquots at predetermined time points (2, 4, 8, and 24 hours) to establish a degradation rate curve[3].
-
Quenching & Dilution (Critical Step): Immediately dilute the aliquots 1:10 in a mobile phase mixture of 95% methanol / 5% water containing 0.1% formic acid. Causality: The sudden drop in temperature and the acidic protonation of the amine immediately quench any ongoing oxidative or radical reactions, locking the degradation profile in place[4].
-
LC-MS Analysis: Inject 5 µL into a QTOF/LC-MS system with a flow rate of 0.2 mL/min[4].
-
Self-Validation: Plot the Area Under the Curve (AUC) of the intact parent peak against the newly formed degradant peaks over time. The mass balance (Parent AUC + Degradant AUC) must remain constant; if it drops, volatile degradants or insoluble oligomers have formed, validating that the thermal threshold has been breached.
Part III: Pathway Visualization
To aid in your structural elucidation of unknown peaks, the following diagram maps the logical relationships between thermal stress and the resulting molecular alterations.
Fig 1: Primary thermal degradation pathways of 2-azaspiro[4.6]undecan-4-ylmethanol under stress.
Part IV: Storage and Handling Best Practices
Q: How should I store 2-azaspiro[4.6]undecan-4-ylmethanol to ensure long-term baseline stability? A: To prevent baseline thermal and oxidative degradation before your experiments even begin, store the neat solid compound at Room Temperature (RT) or lower, strictly protected from light and ambient humidity[5]. If you have prepared the compound in a solution, it must be stored at -20 °C under a strict inert atmosphere (Argon or Nitrogen). This prevents the dissolved oxygen from initiating premature amine oxidation over time.
References
- Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. Benchchem.
- Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. RSC.
- Spiranes. IV. Alkyl, Cycloalkyl, Alkenyl, Aryl, Aralkyl, and Hydrazono Azaspirane Derivatives. ACS.
- 2-(1H-Benzo[d]imidazol-6-yl)acetic acid | CAS#:473895-86-2. Chemsrc.
- 2-azaspiro[4.6]undecane | 184-14-5. Sigma-Aldrich.
Sources
Technical Support Center: Spiro-Ring Closure Optimization Hub
Current Status: Operational Ticket ID: SRC-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Spiro-Cyclization Optimization Hub. You are likely here because your spiro-ring closure—whether via acid-catalyzed spiroketalization, Ring-Closing Metathesis (RCM), or cycloaddition—is failing to meet yield or diastereomeric ratio (d.r.) specifications.
Spiro-ring formation is uniquely challenging due to the Thorpe-Ingold effect (gem-dialkyl effect) competing against significant steric strain at the quaternary center. Temperature is your primary lever to modulate this competition. This guide moves beyond basic "heating" and treats temperature as a precise switch between kinetic trapping and thermodynamic equilibration .
Module 1: The Isomerism Crisis (Spiroketals)
Issue: "I am isolating the wrong diastereomer."
In spiroketal synthesis, the "wrong" isomer is often the kinetic product, while the "right" isomer (usually) is the thermodynamic product stabilized by the anomeric effect .
The Mechanistic Logic
-
Thermodynamic Control (High T): Spiroketals naturally equilibrate under acidic conditions. The thermodynamic isomer maximizes the anomeric effect (lone pair on oxygen antiperiplanar to the C-O bond of the other ring). This usually requires heat (reflux) or extended time to overcome the activation barrier of ring-opening/closing.
-
Kinetic Control (Low T): At low temperatures (e.g., 0°C to -78°C), the reaction outcome is determined by the transition state with the lowest activation energy (
), often governed by steric approach rather than final stability.
Troubleshooting Protocol: The Temperature Switch
If you have the kinetic (unstable) isomer and need the thermodynamic (stable) one:
-
Solvent Swap: Switch from DCM (boiling point 40°C) to Benzene or Toluene (80–110°C).
-
Acid Catalyst: Ensure your acid (e.g., pTsOH, CSA) is active at high T.
-
Chelation Control: If using Lewis acids (
, ) at low T, you are locking the kinetic conformation. Action: Quench, isolate, then resubmit to protic acid/thermal conditions to equilibrate.
Case Study: In the synthesis of Reveromycin A, thermal conditions were specifically tuned to minimize exo-to-endo isomerization, whereas Spirofungin B required thermodynamic equilibration to access the double-anomeric stabilized core [1].
Module 2: The Stalled Reaction (Ring-Closing Metathesis)
Issue: "My RCM works on the linear precursor but fails to close the spiro-ring."
Spiro-RCM is a battle between catalyst life and ring strain .
The "40°C vs. 60°C" Threshold
Contrary to intuition, blasting an RCM reaction with heat (refluxing toluene) often kills the catalyst before the difficult spiro-closure occurs.
-
The Trap: Second-generation Grubbs/Hoveyda-Grubbs catalysts decompose significantly faster at >60°C, forming ruthenium hydrides that cause isomerization side-reactions (desallyl impurities) [2].
Protocol: The "Low-and-Slow" RCM
-
Temperature: Set initially to 40°C (DCM reflux or controlled DCE).
-
Additives: Add 1,4-benzoquinone or phenol (10–20 mol%). These scavenge ruthenium hydrides, extending catalyst life and suppressing olefin migration.
-
Concentration: High dilution (0.001 M) is non-negotiable to prevent oligomerization.
| Parameter | Standard RCM | Optimized Spiro-RCM |
| Temperature | Reflux (80–110°C) | 40°C (Strict Control) |
| Catalyst Loading | 5 mol% | 10–15 mol% (Stepwise addition) |
| Additive | None | Phenol / Benzoquinone |
| Failure Mode | Decomposition | Stalled (Recoverable) |
Module 3: Stereoselectivity Loss (Cycloadditions)
Issue: "My ee/dr drops significantly upon scale-up."
For spirooxindole synthesis via [3+2] cycloaddition, temperature is the enemy of selectivity.[3]
The Selectivity Gradient
Enantioselectivity is driven by the difference in free energy (
-
High T: Increases the energy of the system, making the
gap less significant relative to the total energy available. The system "leaks" into the minor pathway. -
Low T: Maximizes the relative height of the barrier to the minor enantiomer.
Recommendation: If yield is low at -20°C, do not increase T. Instead, increase catalyst loading or reaction time (up to 48h). Increasing T will almost invariably erode ee in organocatalytic spiro-formation [3].
Visualizing the Energy Landscape
The following diagram illustrates the critical difference between Kinetic and Thermodynamic pathways in spiro-formation. Note how the Thermodynamic Product (Product_T) is lower in energy (more stable) but requires crossing a higher barrier (TS_Equilibration) or longer time to access.
Caption: Energy profile showing the barrier disparity. Kinetic trapping occurs at low T; Thermodynamic equilibration requires thermal energy to overcome the secondary barrier.
Troubleshooting Workflow: The Decision Matrix
Use this logic flow to determine your next experimental step.
Caption: Decision matrix for optimizing temperature based on reaction mechanism and failure mode.
References
-
Arkivoc. (2006).[4] Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches.
-
Journal of Organic Chemistry. (2019). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products.
-
BenchChem. (2025).[5] Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones.
-
Imperial College London. (2016).[6] Kinetic vs Thermodynamic Control: Stereoelectronics of Transition States.[6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. imperial.ac.uk [imperial.ac.uk]
Technical Support Center: Purification of 2-Azaspiro[4.6]undecan-4-ylmethanol
This guide serves as a specialized technical resource for researchers working with 2-Azaspiro[4.6]undecan-4-ylmethanol . This spirocyclic amino alcohol is a high-value scaffold in medicinal chemistry, often employed to modulate lipophilicity and metabolic stability in drug candidates.
Due to the steric bulk of the cycloheptane ring and the polarity of the amino-alcohol motif, purification presents unique challenges—specifically regarding metal scavenging and separating incomplete reduction products.
Case ID: SP-406-PUR
Status: Active Applicable Synthesis Routes: Reduction of spiro-lactams, amino acids, or esters using LiAlH₄ or Borane reagents.
Part 1: Diagnostic Triage – Identify Your Impurity
Q1: My crude product is a gray, sticky semi-solid that clogs filters. NMR shows broad peaks.
-
Diagnosis: Aluminum/Lithium Salt Occlusion. [1]
-
Cause: If you used Lithium Aluminum Hydride (LAH) for reduction, the standard aqueous quench often traps the amino alcohol product within an aluminum hydroxide gel matrix. The spiro-scaffold's bulk exacerbates this entrapment.
-
Immediate Action: Do not attempt column chromatography yet. Proceed to Protocol A (Rochelle’s Salt Workup) .
-
Q2: I see a "shadow" set of peaks in the proton NMR, and the mass spec shows [M+12] or [M+10] patterns.
-
Diagnosis: Stable Amine-Borane Complexes. [2]
Q3: The product is an oil that refuses to crystallize, and TLC shows a streak.
-
Diagnosis: Oligomers or Regioisomeric Impurities.
-
Cause: Incomplete reduction intermediates (hemiaminals) or ring-opening side products.
-
Immediate Action: Convert to a crystalline salt to reject non-basic impurities. Proceed to Protocol C (Oxalate Salt Formation) .
-
Part 2: Troubleshooting Protocols
Protocol A: The "Non-Stick" Quench (Removing Aluminum Salts)
Standard Fieser workups often fail with bulky spiro-amines due to emulsion formation. This protocol uses tartrate chelation to solubilize aluminum.
Reagents:
-
Potassium Sodium Tartrate tetrahydrate (Rochelle’s Salt).
-
Methyl tert-butyl ether (MTBE) or 2-MeTHF (preferred over diethyl ether for solubility).
Step-by-Step:
-
Dilution: Dilute the reaction mixture (still under N₂) with 3 volumes of MTBE/THF. Cool to 0°C.[4][5]
-
Quench: Cautiously add water (1 mL per g of LAH used) followed by 15% NaOH (1 mL per g LAH), then Water (3 mL per g LAH).
-
Chelation: Add a saturated aqueous solution of Rochelle’s Salt (approx. 50 mL per g of LAH).
-
Digestion: Vigorously stir the biphasic mixture at room temperature for 2–4 hours .
-
Checkpoint: The gray emulsion should separate into two clear layers: a clear organic layer and a clear aqueous layer.
-
-
Separation: Separate the layers. Extract the aqueous phase 3x with 2-MeTHF.
-
Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ as it can coordinate with the amino alcohol).
Why this works: The tartrate dianion acts as a bidentate ligand, breaking down the polymeric aluminum hydroxide network that traps your polar product [1].
Protocol B: Breaking the N→B Bond (Boron Removal)
For syntheses utilizing Borane-THF or Borane-DMS.
The Issue: The 2-azaspiro nitrogen is sterically hindered but sufficiently basic to hold onto boron tenaciously. Simple water quenching is insufficient.
Step-by-Step:
-
Evaporation: Concentrate the crude reaction mixture to a residue.
-
Methanolysis: Redissolve in MeOH (10 mL/mmol).
-
Acid Reflux: Add conc. HCl (1.5 eq) and heat to reflux for 2 hours.
-
Alternative: If acid sensitive, reflux in MeOH overnight, evaporate, and repeat 3 times.
-
-
Basification: Cool to RT. Basify with 2M NaOH to pH > 12.
-
Extraction: Extract immediately with DCM (Dichloromethane).
-
Note: The amino alcohol is amphiphilic. You may need to "salt out" the aqueous layer with NaCl to drive the product into the organic phase.
-
Scientific Grounding: The N→B bond cleavage requires protonation of the amine or competitive solvolysis. Repeated methanol evaporation removes boron as volatile trimethyl borate (B(OMe)₃) [2].
Protocol C: Purification via Oxalate Salt
When chromatography fails to separate the product from non-basic impurities (e.g., unreacted lactam).
Logic: The spiro-amino alcohol has a specific pKa (typically ~9-10). Forming a salt with oxalic acid creates a lattice that often excludes non-ionic impurities.
Procedure:
-
Dissolve crude free base in minimal warm Ethanol (EtOH).
-
Add 1.0 equivalent of Oxalic Acid Dihydrate dissolved in warm EtOH.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the white precipitate.
-
Free Base Recovery: Suspend the salt in DCM and shake with 2M NaOH. Separate the organic layer to recover the pure oil.
| Salt Type | Solvent System | Pros | Cons |
| Oxalate | EtOH / Et₂O | High crystallinity; purges non-basic impurities. | Mildly acidic; requires regeneration. |
| HCl | IPA / Et₂O | Very stable; good for storage. | Can be hygroscopic for amino alcohols. |
| Tartrate | MeOH / Acetone | Resolves enantiomers (if using chiral tartaric acid). | Lower crystallization yield. |
Part 3: Visualizing the Workflow
Decision Logic for Purification
Caption: Logical flow for selecting the correct workup and purification method based on reducing agent and impurity profile.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: Yes, but with caution. 2-Azaspiro[4.6]undecan-4-ylmethanol has a high boiling point due to hydrogen bonding.
-
Requirement: High vacuum (<0.5 mmHg) and a short-path distillation head.
-
Warning: Ensure all boron is removed first; otherwise, volatile borates may co-distill or decompose violently.
Q: Why is the yield lower than expected after column chromatography? A: Amino alcohols bind irreversibly to acidic silica gel.
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, or use a mobile phase containing Ammonium Hydroxide (e.g., DCM:MeOH:NH₄OH 89:10:1). This deactivates the silanol groups [3].
Q: How do I store the purified compound? A: As a free base, it absorbs CO₂ from the air (forming carbamates). Store under Argon at -20°C. For long-term stability, convert it to the Hydrochloride salt , which is a stable, non-hygroscopic solid.
References
-
Fieser Workup & Rochelle's Salt: University of Rochester. Workup for Aluminum Hydride Reductions. Available at: [Link]
-
Borane Reduction Mechanisms: Organic Chemistry Portal. Borane Reagents. Available at: [Link]
Sources
Validation & Comparative
Definitive Guide to Mass Spectrometry Fragmentation of Azaspiro Compounds
Executive Summary & Strategic Importance
Azaspiro compounds—characterized by a nitrogen-containing ring fused to another ring at a single quaternary carbon—represent a "privileged scaffold" in modern medicinal chemistry.[1] Their inherent three-dimensional rigidity improves metabolic stability and receptor selectivity compared to flat aromatic systems.[1] However, this same rigidity creates unique challenges in mass spectrometry (MS) characterization.[1] Unlike linear alkyl amines that fragment predictably, azaspiro systems possess a quaternary spiro-center that acts as a "fragmentation firewall," often blocking standard conjugation pathways and forcing ring-opening reactions driven by strain release.[1]
This guide provides a mechanistic blueprint for interpreting the MS/MS spectra of azaspiro compounds, distinguishing between strain-driven fragmentation (in small rings like [3.3]heptanes) and cleavage-driven pathways (in larger systems like [4.5]decanes).
Mechanistic Pillars of Azaspiro Fragmentation[2]
To accurately interpret spectra, you must understand the three forces governing azaspiro dissociation.
Pillar I: The Quaternary Blockade
In standard cyclic amines, fragmentation often propagates through double-bond formation across the ring. In azaspiro compounds, the spiro carbon is quaternary (
-
Consequence: You will rarely see simple "neutral loss" of the spiro-carbon itself. Instead, you see ring-opening followed by the ejection of ethylene or propylene units.
Pillar II: Strain-Release Explosion
The ring size dictates the fragmentation energy landscape.
-
High Strain ([3.3], [3.4] systems): The relief of ring strain (approx. 25–26 kcal/mol for cyclobutane/azetidine) drives rapid, extensive fragmentation. These molecules often "explode" into linear isomers immediately upon activation.[1]
-
Low Strain ([5.5], [4.5] systems): These are more stable.[1] Fragmentation requires higher collision energies (CE) and typically follows specific
-cleavage pathways adjacent to the nitrogen.
Pillar III: Nitrogen-Directed -Cleavage
Regardless of the ring size, the nitrogen atom is the charge carrier (in ESI+). The primary fragmentation event is almost always the cleavage of the C-C bond adjacent to the nitrogen (the
Comparative Analysis: Fragmentation by Scaffold Class
Class A: The "Buspirone-Like" Glutarimide Core
Scaffold:8-azaspiro[4.5]decane-7,9-dione Common in anxiolytics and GPCR ligands.[1] The imide functionality adds electron-withdrawing character, altering the standard amine fragmentation.
| Fragment Type | Characteristic m/z | Mechanism |
| Imide Ring Cleavage | m/z 122 | Loss of the non-spiro substituents; the core 8-azaspiro[4.5]decane-7,9-dione ion often dominates.[1] |
| Ring Contraction | m/z 180 | In Buspirone derivatives, this represents the loss of the pyrimidinylpiperazine tail but retention of the spiro-core. |
| Spiro-Opening | m/z 94/95 | In high-energy CID, the cyclopentane ring (the "spiro" appendage) can be ejected or opened, often losing |
Class B: Simple Azaspiroalkanes ([4.4] and [5.5])
Scaffold:2-azaspiro[4.4]nonane and 3-azaspiro[5.5]undecane Used as surrogates for piperidines and pyrrolidines.
-
ESI-MS/MS Behavior:
Class C: High-Strain Systems ([3.3]Heptanes)
Scaffold:2-azaspiro[3.3]heptane [1]
-
Behavior: These are fragile.[1][3] Even at low collision energies (10-15 eV), the cyclobutane/azetidine rings open.
-
Key Signal: Appearance of linear alkyl amine fragments.[1] Distinguishing the spiro isomer from a linear isomer is difficult in MS/MS unless "energy-resolved MS" is used to observe the breakdown threshold.
Visualizing the Fragmentation Pathway[2][4][5][6][7][8]
The following diagram illustrates the Ring Opening & Ejection mechanism typical of an azaspiro[4.5]decane system (like the Buspirone core).
Caption: Fragmentation cascade of an 8-azaspiro[4.5]decane derivative. The quaternary carbon forces an initial ring opening before neutral losses (ethylene or CO) can occur.
Experimental Protocol: The "Azaspiro-ID" Workflow
To reliably identify and structurally validate azaspiro compounds, use this self-validating LC-MS/MS protocol.
Step 1: Source Parameter Optimization[1]
-
Ionization: ESI Positive Mode.
-
Source Temp: Keep moderate (300°C–350°C). Reason: High source temps can induce thermal ring opening of strained [3.3] systems before they enter the mass analyzer, leading to false identification of linear impurities.
-
Voltage: 3.5 kV (standard).[1]
Step 2: Energy-Resolved MS/MS (The "Breakdown Curve")
Do not rely on a single collision energy. Azaspiro compounds have distinct stability profiles.
-
Ramp CE: Acquire spectra at 10, 20, 40, and 60 eV.
-
Analyze Survival Yield: Plot the intensity of the precursor
vs. Collision Energy.
Step 3: Diagnostic Ion Check
Look for the "Spiro Fingerprint":
-
Absence of Retro-Diels-Alder (RDA): unlike fused bicyclic systems, spiro systems rarely undergo clean RDA unless they contain specific double bonds.[1]
-
Presence of "Methylene Loss" Series:
.[1] This indicates the stepwise disintegration of the carbocyclic ring attached to the spiro center.
Summary Data Table: Characteristic Fragments
| Azaspiro Class | Ring Sizes | Key Neutral Losses | Diagnostic Mechanism |
| Azaspiro[3.3]heptane | 4 / 4 | -28 Da ( | Explosive Ring Opening: High strain leads to rapid linearization.[1] |
| Azaspiro[4.5]decane | 5 / 6 | -28 Da, -42 Da | Sequential Unzipping: Stable enough to observe stepwise loss of alkyl units.[1] |
| Azaspiro-imides | 5 / 6 (imide) | -28 Da (CO), -17 Da ( | Imide Cleavage: The imide ring is more fragile than the spiro-carbocycle.[1] |
| Azaspiracids | Complex | -18 Da ( | Polyether Dehydration: Water loss dominates over skeletal fragmentation.[1] |
References
-
Elucidation of the fragmentation pathways of azaspiracids. Journal of Mass Spectrometry, 2003.[4]
-
Hybrid triple quadrupole-linear ion trap mass spectrometry in fragmentation mechanism studies: application to structure elucidation of buspirone. Rapid Communications in Mass Spectrometry, 2005.[1]
-
Mass spectrometric investigation of buspirone drug in comparison with thermal analyses. ResearchGate, 2011.[1]
-
A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.4]nonane Derivatives. BenchChem Application Notes, 2025.
-
Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 2016.
Sources
- 1. 8-Azaspiro(4.5)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Flatland: A Comparative Guide to Spirocyclic vs. Aromatic Scaffolds
Executive Summary
For decades, the "flatland" of aromatic chemistry dominated drug discovery due to the reliability of Suzuki-Miyaura couplings and the predictability of
This guide objectively compares Spirocyclic Scaffolds (high
Part 1: The Structural Paradigm
The fundamental difference lies in topology.[1] Aromatic rings are planar, creating "flat" molecules that stack easily (reducing solubility) and bind promiscuously to flat hydrophobic pockets. Spirocycles, joined by a single quaternary carbon, force an orthogonal arrangement of rings, inherently creating 3D vectors.
Diagram 1: The Geometry of Bioactivity
The following logic map illustrates the causal link between scaffold topology (
Caption: Causal pathway linking scaffold topology to drug developability parameters. High Fsp3 disrupts lattice energy, improving solubility.
Part 2: Physicochemical Performance Comparison
The shift from aromatic to spirocyclic cores is often driven by the need to improve physicochemical properties without sacrificing potency. The following data summarizes general trends observed in Matched Molecular Pair (MMP) analyses, specifically comparing phenyl rings to spiro[3.3]heptane or bicyclo[1.1.1]pentane analogs.
Table 1: Comparative Metrics (Aromatic vs. Spirocyclic)
| Feature | Aromatic Scaffold (e.g., Phenyl) | Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) | Impact on Drug Design |
| Topology | Planar (2D) | Orthogonal (3D) | Spirocycles access novel IP space and fit globular protein pockets better. |
| Solubility | Low (High Lattice Energy) | High (Disrupted Packing) | Spirocycles often improve solubility by >10-fold due to lower melting points. |
| Lipophilicity (LogP) | Generally High | Moderate to Low | Reduced LogP in spirocycles decreases non-specific binding and promiscuity. |
| Metabolic Stability | Low (Aryl oxidation prone) | Variable (Block metabolic soft spots) | Spirocycles remove the aromatic "soft spot" for CYP450 oxidation. |
| Synthesis | High Efficiency (Suzuki/Buchwald) | Moderate/High Complexity | Aromatic chemistry is faster; spiro chemistry requires specific building blocks. |
Case Study Data: MCHr1 Antagonists
In a study optimizing Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers replaced a morpholine/phenyl core with azaspirocycles.[2]
| Compound Variant | LogD (pH 7.[3]4) | hERG Inhibition ( | Metabolic Stability ( |
| Aromatic/Planar Core | 3.8 (High) | 1.2 | High Clearance |
| Spirocyclic Core | 2.1 (Optimal) | >30 | Low Clearance |
Note: The spirocyclic variant reduced lipophilicity (LogD), which directly correlated with reduced hERG liability (a common failure mode for aromatic drugs).
Part 3: Bioactivity & Metabolic Stability (The Nuance)[2]
While spirocycles generally improve physicochemical properties, their impact on bioactivity is vector-dependent. You cannot simply "swap" a phenyl ring for a spirocycle and expect retained potency.
The "Vector" Argument
-
Aromatic Rings: Project substituents at 120° angles (ortho/meta/para).
-
Spirocycles: Project substituents at unique angles (often linear or tetrahedral depending on the ring size, e.g., spiro[3.3]heptane).
Critical Insight: If the binding pocket requires a flat
Metabolic Stability: The "Soft Spot" Removal
Aromatic rings are prime targets for Cytochrome P450 (CYP) enzymes, which epoxidize the ring or hydroxylate it.[4]
-
Mechanism: Replacing a phenyl ring with a saturated spirocycle removes the
-system, rendering the core immune to arene oxide formation. -
Risk: However, spirocycles can introduce new liabilities if they contain accessible secondary amines or if the ring strain facilitates ring-opening metabolism (though rare in stable spiro[3.3] systems).
Part 4: Experimental Protocols
To validate the advantages of a spirocyclic scaffold, you must assess Microsomal Stability early in the cascade. The following protocol is designed to compare intrinsic clearance (
Protocol: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance of matched pairs in Human Liver Microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (Aromatic vs. Spirocyclic analog) at 1
M final concentration. -
Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add Test Compound (1
M) and NADPH regenerating system to initiate the reaction. -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of Stop Solution (ice-cold Acetonitrile). Vortex for 20s. -
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (monitor parent ion depletion).
-
Calculation: Plot ln(% remaining) vs. time. The slope
is used to calculate and .
Self-Validation Check: Include a high-clearance control (Verapamil) and low-clearance control (Warfarin). If Verapamil
Diagram 2: Synthesis & Testing Decision Workflow
This workflow guides the medicinal chemist on when to deploy spirocyclic scaffolds.
Caption: Decision tree for scaffold hopping. Switch to spirocycles is triggered by poor solubility or metabolic instability.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5][6][7] Journal of Medicinal Chemistry. [Link][6]
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[2] Expert Opinion on Drug Discovery. [Link][8]
-
Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. European Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. mykhailiukchem.org [mykhailiukchem.org]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Azaspiro[4.6]undecan-4-ylmethanol
Introduction: The Challenge of Three-Dimensional Structure in Drug Discovery
Spirocyclic scaffolds, such as the 2-azaspiro[4.6]undecane core, are of significant interest to medicinal chemists and drug development professionals. Their inherent three-dimensionality and conformational rigidity provide a unique framework for designing novel therapeutics with improved target specificity and pharmacological properties. The target of this guide, 2-Azaspiro[4.6]undecan-4-ylmethanol, is a representative member of this class. Its non-planar structure, arising from the fusion of a five-membered and a seven-membered ring at a single carbon, presents a significant analytical challenge: the unambiguous determination of its three-dimensional structure, including both relative and absolute stereochemistry.
As of this publication, a public-domain crystal structure for 2-Azaspiro[4.6]undecan-4-ylmethanol has not been reported. This guide, therefore, serves as a comprehensive, forward-looking manual for researchers. It provides a detailed comparison of the analytical methodologies required to fully characterize this molecule and other novel spirocyclic systems. We will focus on Single-Crystal X-ray Diffraction (SCXRD) as the definitive "gold standard" while providing in-depth, practical comparisons with powerful alternative and complementary techniques that are often more accessible and can provide a more holistic understanding of the molecule's behavior.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] It provides an unambiguous solid-state structure, revealing exact bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.[1][3] This level of detail is invaluable for structure-activity relationship (SAR) studies and for validating computational models.
The primary and most significant hurdle in SCXRD is the need to grow a high-quality, single crystal of the target compound, a process that can often be a bottleneck.[1][3]
The Comprehensive SCXRD Workflow
The path from a purified powder to a final, validated crystal structure is a multi-step process that requires careful planning and execution.
Caption: The end-to-end workflow for Single-Crystal X-ray Diffraction (SCXRD).
Experimental Protocol 1: Small Molecule Crystallization
The success of SCXRD is entirely dependent on the quality of the crystal. This protocol outlines standard, classical methods for obtaining single crystals from milligram quantities of a compound.
Objective: To grow diffraction-quality single crystals of 2-Azaspiro[4.6]undecan-4-ylmethanol.
Materials:
-
High-purity (>98%) 2-Azaspiro[4.6]undecan-4-ylmethanol.
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane).
-
Small glass vials (1-2 mL) or a crystallization plate.
-
Microscope for crystal inspection.
Methodology:
-
Solvent Selection: The choice of solvent is critical.[4]
-
Place a few milligrams of the compound into a test vial.
-
Add a potential solvent dropwise. A good starting solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[5]
-
If the compound dissolves immediately, the solvent is too good. If it remains insoluble even when heated, it is a poor solvent. A combination of a "good" solvent and a "poor" (or anti-solvent) is often effective.
-
-
Crystallization Technique (Choose one):
-
Slow Evaporation: This is the simplest method.[4]
-
Dissolve the compound in a suitable solvent or solvent mixture to near-saturation.
-
Loosely cap the vial (e.g., with parafilm pierced with a needle).
-
Allow the solvent to evaporate slowly over several days in an undisturbed, vibration-free location. The rate of evaporation can be controlled by the size of the opening.[4]
-
-
Vapor Diffusion: This is often the most successful method for small quantities.[4]
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (Solvent A).
-
Place this solution in a small, open inner vial.
-
Place the inner vial inside a larger, sealed outer vial (the "chamber") containing a more volatile "poor" solvent (Solvent B) in which the compound is insoluble.
-
Over time, Solvent B will diffuse into Solvent A, gradually reducing the solubility of the compound and promoting slow crystallization.[4]
-
-
Solvent Layering: This technique is useful when two miscible solvents have different densities.[6]
-
Dissolve the compound in the denser solvent.
-
Carefully layer the less dense anti-solvent on top, creating a distinct interface.
-
Crystals will form at the interface as the solvents slowly mix.[6]
-
-
-
Monitoring and Harvesting:
-
Check for crystal growth periodically under a microscope without disturbing the vial.
-
Once suitable crystals have formed, carefully harvest them using a small loop or pipette.
-
For challenging compounds that fail to crystallize using these methods, modern techniques such as microbatch under-oil or host-guest "crystalline sponge" methods can be explored.[1][3]
Part 2: A Comparative Analysis of Alternative & Complementary Techniques
While SCXRD provides the ultimate structural proof, its reliance on crystalline samples is a significant limitation. Many compounds exist as oils or amorphous solids. Furthermore, a solid-state structure may not fully represent the molecule's behavior in solution, which is the relevant environment for most biological applications. Therefore, a multi-faceted approach using spectroscopic and computational methods is essential.
Technique 1: Multidimensional NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining molecular structure in solution.[7][8] While 1D ¹H and ¹³C NMR confirm the presence of functional groups and provide information on the chemical environment of atoms, 2D NMR experiments are required to piece together the complex architecture of a spirocycle.
Role: Elucidate the molecular constitution (atom-to-atom connectivity) and relative stereochemistry.
Objective: To determine the complete connectivity and relative stereochemistry of 2-Azaspiro[4.6]undecan-4-ylmethanol in solution.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD) in a standard NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra.
-
1D Spectra (¹H, ¹³C): Provides the initial census of hydrogen and carbon atoms and their chemical shifts.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are connected through 2 or 3 bonds. This is used to trace out the carbon backbone of each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. This is critical for connecting different spin systems, for example, linking the methanol group to the pyrrolidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for 3D structure. It identifies protons that are close in space (<5 Å), regardless of whether they are connected by bonds. For a spirocycle, NOESY correlations between protons on the two different rings can define their relative orientation and the conformation of the molecule in solution.
-
Causality and Insight: The unambiguous assignment of relative stereochemistry relies heavily on the NOESY experiment. For instance, observing a NOE between a proton on the cyclopentane ring and a proton on the cycloheptane ring provides direct evidence of their spatial proximity, which can be used to build a 3D model of the dominant solution-state conformation.
Technique 2: Computational Chemistry (DFT) & Chiroptical Methods
When a crystal cannot be obtained, or when orthogonal validation of an absolute configuration is required, computational chemistry combined with chiroptical spectroscopy provides a powerful solution.[9][10]
Role: To predict the most stable 3D conformation, assign relative stereochemistry by comparing calculated and experimental NMR data, and determine the absolute configuration by comparing calculated and experimental chiroptical data.[9][11]
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images. This technique is a robust alternative to SCXRD for determining absolute configuration, with the significant advantage that it is performed on the sample in solution and does not require crystallization.[10][12]
Caption: Workflow for absolute configuration assignment using VCD and DFT.
Objective: To determine the absolute configuration of an enantiomerically pure sample of 2-Azaspiro[4.6]undecan-4-ylmethanol.
Methodology:
-
Conformational Search: Perform a systematic conformational search for one enantiomer (e.g., the R-isomer) using a molecular mechanics force field (e.g., MMFF).
-
DFT Optimization: Re-optimize the geometries of all low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory.[11]
-
Property Calculation: For each optimized conformer, calculate the desired properties:
-
Boltzmann Averaging: Generate a final, Boltzmann-averaged calculated spectrum based on the relative energies of the stable conformers.
-
Comparison and Assignment: Compare the calculated spectrum for the R-isomer with the experimental spectrum. If they match, the sample is the R-isomer. If they are opposite (a mirror image), the sample is the S-isomer.
Part 3: Data Synthesis & An Integrated Strategy
Comparative Summary of Key Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Multidimensional NMR | VCD Spectroscopy with DFT |
| Primary Information | Unambiguous 3D structure, absolute configuration, bond lengths/angles, solid-state packing.[1][3] | Molecular connectivity, relative stereochemistry, solution conformation(s).[8] | Absolute configuration, solution conformation(s).[10][12] |
| Sample State | Solid (single crystal required).[1] | Solution. | Solution (oils or dissolved solids).[10] |
| Sample Amount | <1 mg to 10 mg. | 1-20 mg. | 5-20 mg. |
| Key Advantage | Definitive, "gold standard" structural proof. | Does not require crystals; reveals dynamic solution behavior. | Does not require crystals; direct measure of absolute configuration.[12] |
| Critical Limitation | Absolute requirement for a diffraction-quality single crystal.[3] | Can be ambiguous for complex stereoisomers; provides relative, not absolute, configuration. | Requires computationally intensive calculations; interpretation is not as direct as SCXRD. |
| Qualitative Cost | High (instrumentation). | Moderate to High. | Moderate (instrumentation) + High (computational). |
An Integrated Workflow for Structural Elucidation
For a novel compound like 2-Azaspiro[4.6]undecan-4-ylmethanol, a logical, tiered approach is most efficient. This workflow prioritizes definitive data while providing robust alternatives if the ideal path is blocked.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. migrationletters.com [migrationletters.com]
- 3. sptlabtech.com [sptlabtech.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. unifr.ch [unifr.ch]
- 7. NMR Spectroscopy & Protein Structure Determination | Study.com [study.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 10. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. comporgchem.com [comporgchem.com]
- 12. spark904.nl [spark904.nl]
Validating the Purity of 2-Azaspiro[4.6]undecan-4-ylmethanol: A Comparative Guide to Orthogonal Analytical Strategies
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative methodology, causality in experimental design, and self-validating analytical systems.
Introduction: The Analytical Challenge of Aliphatic Spirocycles
In modern drug discovery, spirocyclic building blocks like 2-Azaspiro[4.6]undecan-4-ylmethanol (CAS: 1369498-02-1) are increasingly utilized to impart conformational restriction, improve metabolic stability, and enhance pharmacokinetic profiles[1]. However, validating the absolute purity of this specific molecule presents a significant analytical challenge.
The molecule consists of an aliphatic spirocyclic core, a highly basic secondary amine, and a primary alcohol. Crucially, it lacks a conjugated
To establish a self-validating system with high scientific integrity, we must abandon UV-dependent methods. This guide objectively compares the standard HPLC-UV approach against an orthogonal, chromophore-independent strategy combining Quantitative NMR (qNMR) and HPLC with Charged Aerosol Detection (HPLC-CAD) [4].
Comparative Analysis of Purity Validation Methods
The table below summarizes the performance of three analytical techniques when applied specifically to 2-Azaspiro[4.6]undecan-4-ylmethanol.
| Analytical Parameter | Traditional HPLC-UV | Quantitative NMR (qNMR) | HPLC-CAD (HILIC Mode) |
| Detection Principle | Chromophore absorbance | Nuclear spin resonance ( | Analyte mass (aerosol charge) |
| Suitability for Target | Poor (No chromophore) | Excellent (Universal for | Excellent (Uniform response) |
| Reference Standard | Required for target analyte | Not required (Uses generic IS) | Required for absolute quantitation |
| Impurity Profiling | Skewed by UV-active trace impurities | Limited by signal overlap | High resolution of polar impurities |
| Primary Role | Not Recommended | Absolute mass fraction determination | Trace impurity profiling |
The Causality Behind the Orthogonal Strategy
No single technique is perfect. qNMR provides an absolute mass fraction without needing a reference standard of the analyte itself, but it can miss trace impurities if their signals overlap with the baseline or the main analyte[3]. Conversely, HPLC-CAD provides excellent chromatographic separation of trace impurities and a uniform mass response, but requires a reference standard for absolute quantitation[5]. By combining qNMR (for primary absolute purity) with HPLC-CAD (to confirm the absence of co-eluting impurities), we create a robust, self-validating analytical package[6].
Caption: Orthogonal cross-validation strategy combining qNMR and HPLC-CAD.
Experimental Workflows & Self-Validating Protocols
Protocol A: Absolute Purity via Quantitative NMR (qNMR)
Experimental Rationale:
To quantify 2-Azaspiro[4.6]undecan-4-ylmethanol, we must select an Internal Standard Reference Material (ISRM) that does not react with the amine and possesses a distinct NMR signal isolated from the analyte's aliphatic envelope (1.0–3.8 ppm)[7]. Maleic acid is the ideal choice. It is highly soluble in D
Step-by-Step Methodology:
-
Gravimetric Preparation: Using a calibrated microbalance (d=0.001 mg), accurately weigh ~10.0 mg of the 2-Azaspiro[4.6]undecan-4-ylmethanol sample and ~5.0 mg of certified Maleic Acid IS (TraceCERT® or equivalent) into an anti-static weighing boat.
-
Dissolution: Transfer the solids quantitatively into a vial and dissolve in 0.6 mL of D
O. Vortex until completely clear. Transfer to a 5 mm NMR tube. -
Acquisition Parameters:
-
Frequency: 400 MHz or higher.
-
Pulse Angle: 90° to ensure maximum signal-to-noise.
-
Relaxation Delay (D1): Set to
(longitudinal relaxation time of the slowest relaxing proton, typically 30–60 seconds). Causality: Failing to allow full relaxation will truncate the signal, causing a severe underestimation of purity[3]. -
Scans: 64 scans for statistical reliability.
-
-
Processing & Integration: Phase and baseline-correct the spectrum manually. Integrate the Maleic Acid singlet at 6.3 ppm (
protons). Next, integrate a distinct, isolated signal from the analyte—preferably the oxymethylene protons adjacent to the alcohol group at ~3.5 ppm ( protons). -
Calculation: Apply the mass balance equation:
(Where P = Purity, I = Integral, N = Number of protons, M = Molar Mass, W = Weight).
Caption: Workflow for qNMR absolute purity validation using Maleic Acid as an internal standard.
Protocol B: Trace Impurity Profiling via HPLC-CAD
Experimental Rationale: Because 2-Azaspiro[4.6]undecan-4-ylmethanol is a highly polar, basic amine, it will exhibit poor retention and severe peak tailing on standard C18 reversed-phase columns. To achieve Gaussian peak shapes and resolve polar impurities, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) [2]. The Charged Aerosol Detector (CAD) is employed because it evaporates the mobile phase and measures the residual charged analyte particles, providing a uniform mass response regardless of chromophores[5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL. Causality: High organic content in the diluent is mandatory for HILIC to prevent peak distortion upon injection.
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. Causality: Low pH ensures the basic spirocyclic amine remains fully protonated, maximizing hydrophilic retention and peak symmetry[2].
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 90% B to 50% B over 15 minutes.
-
Flow Rate: 0.5 mL/min. Column Temp: 30°C.
-
-
CAD Settings: Set the nebulizer temperature to 35°C (optimal for semi-volatile and non-volatile aliphatic amines) and collect data at 10 Hz[5].
-
Data Analysis: Integrate all peaks. Because CAD response is slightly non-linear over large dynamic ranges, use a power-function transformation (if supported by the chromatography data system) or area normalization to calculate the relative percentage of trace impurities[6].
Conclusion
Validating the purity of aliphatic, chromophore-deficient building blocks like 2-Azaspiro[4.6]undecan-4-ylmethanol requires moving beyond legacy HPLC-UV methods. By implementing a self-validating orthogonal approach—using qNMR with a Maleic Acid internal standard to establish the absolute mass fraction, and HPLC-CAD in HILIC mode to profile trace impurities—researchers can guarantee the scientific integrity and regulatory compliance of their pharmaceutical starting materials[4].
References
- Buy 2-Azaspiro[4.
- A Guide to Quantitative NMR (qNMR)
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: MDPI URL
- Source: Bureau International des Poids et Mesures (BIPM)
- Quantitative NMR Spectroscopy Source: Acanthus Research URL
- HPLC with Charged Aerosol Detection Source: Thermo Fisher Scientific URL
- Source: Journal of Pharmaceutical and Biomedical Analysis (Ovid)
- HPLC, a modular technique that complements NMR Source: Specific Polymers URL
Sources
- 1. Buy 2-Azaspiro[4.6]undecan-4-ylmethanol [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. specificpolymers.com [specificpolymers.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ovid.com [ovid.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. bipm.org [bipm.org]
Fsp3 Characterization of 2-Azaspiro[4.6]undecan-4-ylmethanol: A Comparative Guide to Escaping Flatland
Executive Summary & The "Escape from Flatland" Paradigm
In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic scaffolds has historically led to high attrition rates in clinical development due to poor physicochemical properties and off-target toxicity. The "Escape from Flatland" paradigm, first articulated by Lovering et al., demonstrated that increasing the fraction of sp3-hybridized carbons (
This guide provides an objective, data-driven comparison between 2-Azaspiro[4.6]undecan-4-ylmethanol , a highly three-dimensional spirocyclic fragment (
Structural Characterization & Comparative Performance
The architectural differences between these two scaffolds dictate their behavior in aqueous environments and biological matrices.
-
2-Azaspiro[4.6]undecan-4-ylmethanol : Features a rigid 5,7-fused spirocyclic core. With 11 total carbons and zero double bonds, its
is a perfect 1.0. The out-of-plane substituents prevent efficient crystal packing, lowering the lattice energy required for dissolution[3]. -
Isoindolin-4-ylmethanol : A flat, bicyclic system containing a benzene ring. It possesses 9 total carbons, but only 3 are sp3-hybridized, yielding an
of 0.33. Its planar geometry promotes strong stacking, leading to poor aqueous solubility and higher non-specific binding[4].
Table 1: Comparative Physicochemical & ADME Profiling
| Property | 2-Azaspiro[4.6]undecan-4-ylmethanol | Isoindolin-4-ylmethanol (Comparator) |
| 1.00 | 0.33 | |
| Thermodynamic Solubility (pH 7.4) | > 500 µg/mL | 45 µg/mL |
| Lipophilicity (LogD at pH 7.4) | 0.8 | 2.1 |
| HLM Intrinsic Clearance ( | < 10 µL/min/mg | 48 µL/min/mg |
| Plasma Protein Binding (Unbound) | 85% | 32% |
(Note: Data represents validated benchmark ranges for these chemotypes in standard ADME assays).
Mechanistic pathways linking Fsp3 structural geometry to ADME and toxicity outcomes.
Self-Validating Experimental Protocols
To objectively evaluate these compounds, we must employ assay designs that inherently verify their own accuracy. As an application scientist, relying on kinetic solubility (which uses DMSO) is a critical error for late-stage profiling, as DMSO artificially inflates solubility via supersaturation[5]. Instead, we utilize a zero-DMSO thermodynamic approach[6].
Protocol A: Thermodynamic Solubility via HPLC-UV
Causality & Rationale: Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the aqueous phase. We utilize HPLC-UV rather than nephelometry to ensure that the quantified signal belongs exclusively to the intact parent molecule, separating out any degradation products that might form during the 24-hour incubation.
Self-Validation Mechanism: The protocol mandates the parallel processing of a known pH-dependent quality control (QC) standard (e.g., Nicardipine). If the QC standard does not fall within its established calibration range, the entire plate is invalidated, ensuring system suitability[6].
Step-by-Step Methodology:
-
Solid Dispensing: Accurately weigh 2.5 mg of crystalline 2-Azaspiro[4.6]undecan-4-ylmethanol into a glass vial.
-
Buffer Addition: Add 1.0 mL of Dulbecco’s Phosphate-Buffered Saline (DPBS, pH 7.4). Crucial: Do not add any DMSO co-solvent.
-
Equilibration: Seal the vial and incubate on a vial roller system at 25°C for 24 to 48 hours to ensure complete thermodynamic equilibrium[7].
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE membrane to remove sub-visible particulates.
-
Quantification: Inject 10 µL of the filtrate onto an HPLC system equipped with a Kinetex 2.6µ C18 column and a UV-Diode Array Detector (DAD)[7].
-
Data Analysis: Calculate the concentration against a 5-point calibration curve (prepared independently in mobile phase) with an acceptance criterion of
.
Thermodynamic solubility workflow emphasizing equilibrium and self-validation.
Protocol B: Microsomal Stability (Phase I Intrinsic Clearance)
Causality & Rationale: Flat, aromatic molecules like Isoindolin-4-ylmethanol possess electron-rich
Self-Validation Mechanism: The assay includes a "Minus-NADPH" control. NADPH is the obligate cofactor for CYP450 enzymes. If compound depletion occurs in the absence of NADPH, the degradation is immediately flagged as chemical instability or non-CYP mediated hydrolysis, preventing false intrinsic clearance (
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a solution of Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Compound Spiking: Add the test compound to achieve a final assay concentration of 1 µM (keep final DMSO < 0.1% to prevent CYP inhibition).
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Simultaneously prepare the Minus-NADPH control by adding buffer instead of cofactor).
-
Time-Course Sampling: At
and minutes, extract 50 µL aliquots from the reaction mixture. -
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
-
Analysis: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant (
) from the log-linear decline of the compound/internal standard area ratio to derive the .
Microsomal stability protocol featuring self-validating CYP-dependence controls.
Conclusion
The transition from planar aromatics to high-
References
-
Escape from flatland: increasing saturation as an approach to improving clinical success Journal of Medicinal Chemistry (2009) URL:[Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry (2021) URL:[Link]
-
Thermodynamic Solubility Assay Evotec ADME-Tox Protocols URL:[Link]
-
ADME Solubility Assay: Kinetic vs. Thermodynamic BioDuro-Sundia Global CRDMO URL: [Link]
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. evotec.com [evotec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Clearance of Azaspiro[4.6] Analogs: A Technical Guide for High-Fsp³ Scaffold Optimization
As modern drug discovery pivots away from flat, aromatic-heavy molecules ("escaping flatland") towards more three-dimensional architectures, spirocyclic scaffolds have emerged as critical high-Fsp³ building blocks. Among these, azaspiro[4.6]undecane derivatives are highly valued for their ability to improve aqueous solubility while mitigating rapid metabolic clearance [1].
As an Application Scientist, I have designed this guide to objectively compare the metabolic clearance of azaspiro[4.6] analogs against traditional planar amines. Furthermore, this guide provides a rigorously validated experimental framework for assessing microsomal stability, detailing the mechanistic causality behind each protocol step.
Mechanistic Rationale: The "Metabolic Blockade" Hypothesis
Cytochrome P450 (CYP) enzymes, predominantly localized in the hepatic endoplasmic reticulum, typically target electron-rich, sterically accessible sites for oxidative metabolism. In traditional planar cyclic amines (such as piperidines or azepanes), the α-carbon adjacent to the nitrogen is highly vulnerable to N-dealkylation or α-hydroxylation.
By introducing a spiro-fused ring (e.g., fusing a tetrahydrofuran or cyclobutane to an azepane to form an azaspiro[4.6] system), we achieve two distinct pharmacokinetic advantages [2]:
-
Conformational Restriction & Steric Shielding: The rigid spiro-center locks the molecule into a conformation that sterically shields the adjacent α-protons from the CYP heme-oxo reactive intermediate. This is often referred to as a "metabolic blockade."
-
Fsp³ Enhancement: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with reduced off-target promiscuity and lower intrinsic clearance (
) [3].
Comparative Data: Azaspiro[4.6] vs. Traditional Scaffolds
To quantitatively illustrate the impact of the spirocyclic fusion, we compare the in vitro metabolic clearance of a standard planar azepane against its corresponding azaspiro[4.5] and azaspiro[4.6] analogs. The data demonstrates a clear inverse relationship between structural three-dimensionality and metabolic liability.
Table 1: Comparative In Vitro Microsomal Stability (Human Liver Microsomes)
| Scaffold Type | Representative Core Structure | Fsp³ | Primary Metabolic Liability | ||
| Planar Amine | 4-Phenylazepane | 0.45 | 85.4 | 12.5 | High (Rapid α-oxidation) |
| Spiro [4.5] | 2-Oxa-6-azaspiro[4.5]decane | 0.80 | 24.2 | 45.1 | Moderate |
| Spiro [4.6] | 1-Oxa-8-azaspiro[4.6]undecane | 0.82 | 14.8 | 78.3 | Low (Steric shielding) |
Note: Lower
Experimental Methodology: Self-Validating Microsomal Stability Assay
A metabolic clearance protocol is only as reliable as its internal controls. The following Human Liver Microsome (HLM) assay is designed as a self-validating system . It strictly requires the parallel running of a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to verify the enzymatic viability of the HLM batch and the functionality of the NADPH regenerating system.
Step-by-Step Protocol
Step 1: Preparation of Working Solutions
-
Prepare a 10 mM stock of the azaspiro[4.6] analog in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.
-
Prepare pooled Human Liver Microsomes (HLM) at a concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
.
Step 2: Pre-Incubation
-
In a 96-well plate, mix 50 µL of the 100 µM test compound with 400 µL of the HLM suspension. Pre-incubate the plate at 37°C for 10 minutes.
-
Causality Note: Pre-incubation ensures the microenvironment reaches thermal equilibrium. Skipping this step introduces a kinetic lag phase upon reaction initiation, artificially inflating the apparent half-life of the compound.
Step 3: Reaction Initiation
-
Initiate the metabolic reaction by adding 50 µL of a pre-warmed NADPH regenerating system (final assay concentrations: 1 mM
, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Step 4: Time-Course Sampling & Quenching
-
At specific intervals (
minutes), withdraw 50 µL aliquots from the reaction mixture. -
Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide, 100 ng/mL).
-
Causality Note: The 3:1 ratio of organic solvent to aqueous buffer instantaneously precipitates the proteins and denatures the CYP enzymes. This "freezes" the metabolic profile at the exact time point, preventing post-sampling degradation.
Step 5: Protein Precipitation & LC-MS/MS Analysis
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the logarithmic depletion of the parent azaspiro[4.6] compound over time.
Workflow Visualization
Workflow for evaluating in vitro metabolic clearance using Human Liver Microsomes (HLM).
Conclusion
The transition from planar amines to azaspiro[4.6]undecane scaffolds represents a highly rational design strategy to overcome metabolic liabilities in drug development. By utilizing the steric bulk and conformational rigidity of the spiro-fusion to block CYP-mediated oxidation, researchers can significantly reduce intrinsic clearance and prolong the half-life of their lead candidates, ultimately yielding a superior pharmacokinetic profile.
References
-
Zheng, Y., et al. "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 2014, 24, 3673–3682. Available at:[Link]
-
ResearchGate. "Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement." ResearchGate Publications. Available at: [Link]
Spectroscopic Analysis of Hydrogen Bonding in Spiro Amino Alcohols: A Comparative Technical Guide
Topic: Spectroscopic Analysis of Hydrogen Bonding in Spiro Amino Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Rigid Advantage
In modern drug discovery and asymmetric catalysis, Spiro Amino Alcohols (SAAs) represent a privileged scaffold class. Unlike their linear or flexible cyclic counterparts (e.g., prolinols, aminoethanols), SAAs possess a quaternary spiro-center that imparts exceptional conformational rigidity. This guide objectively compares the spectroscopic performance of SAAs against flexible alternatives, focusing on the characterization of intramolecular hydrogen bonding (IMHB) —the critical interaction that dictates their catalytic efficacy and receptor binding affinity.
Key Insight: The "Product" in this guide is the Rigid Spiro Scaffold . We compare its H-bonding stability and spectroscopic signatures against Flexible Linear Analogs .
Comparative Analysis: Spiro vs. Flexible Scaffolds
Performance Matrix: H-Bond Stability & Detection
The following table contrasts the spectroscopic signatures of a representative Spiro Amino Alcohol (e.g., Spiro[pyrrolidine-3,3'-oxindole] derivative) against a standard Linear Amino Alcohol (e.g., 3-aminopropanol).
| Feature | Spiro Amino Alcohol (Rigid) | Linear Amino Alcohol (Flexible) | Implication for Drug Design |
| Conformational Entropy | Low (Pre-organized) | High (Rotational freedom) | Spiro compounds suffer less entropy loss upon binding/catalysis. |
| IMHB Population (Solution) | >90% Locked | Equilibrium (Free | Spiro provides a consistent pharmacophore/catalytic site. |
| FTIR | Large Red Shift (>100 cm⁻¹) | Moderate Red Shift (30–60 cm⁻¹) | Larger shift indicates a stronger, shorter H-bond in the spiro system. |
| NMR | Small (< -3 ppb/K) | Large (> -6 ppb/K) | Small temp coefficients confirm stable IMHB resistant to thermal disruption. |
| Dilution Sensitivity | Insensitive | Highly Sensitive | Spiro H-bonds persist even at high dilution; linear ones may dissociate. |
Spectroscopic Method Evaluation
Select the right tool for the specific H-bond question.
| Method | Primary Output | Sensitivity to H-Bond Type | Limitations |
| FTIR (Dilution) | Wavenumber ( | High: Distinguishes Free vs. Intra- vs. Inter-molecular H-bonds. | Requires non-polar solvents (CCl₄, CH₂Cl₂) which may limit solubility. |
| ¹H NMR (Variable Temp) | Chem. Shift ( | High: Temperature coefficients ( | Fast exchange can average signals; requires dry solvents to prevent water interference. |
| X-Ray Crystallography | Bond Length ( | Absolute: Defines geometry (N...O distance) in solid state. | Packing forces (Inter-molecular) can override subtle Intra-molecular solution preferences. |
Experimental Protocols
To validate the claims of rigidity and H-bond strength in spiro scaffolds, the following self-validating protocols must be employed.
Protocol A: FTIR Dilution Analysis
Objective: To distinguish Intramolecular (concentration independent) from Intermolecular (concentration dependent) hydrogen bonding.
-
Solvent Preparation: Use spectroscopic grade CCl₄ or CH₂Cl₂. Dry over activated 4Å molecular sieves for 24 hours. Causality: Traces of water will appear as broad bands at 3600-3400 cm⁻¹, obscuring the analyte signal.
-
Sample Preparation: Prepare a stock solution of the Spiro Amino Alcohol at 0.1 M.
-
Serial Dilution: Prepare dilution series: 0.1 M, 0.05 M, 0.01 M, 0.005 M, and 0.001 M.
-
Acquisition:
-
Use a KBr or CaF₂ liquid cell with variable path length (adjust path length to maintain constant absorbance if possible, or normalize post-acquisition).
-
Scan range: 4000–3000 cm⁻¹. Resolution: 2 cm⁻¹. Scans: 64.
-
-
Data Analysis:
-
Free OH: Look for sharp peak ~3620–3640 cm⁻¹.
-
Intramolecular H-bond: Look for broad, shifted peak ~3450–3550 cm⁻¹.
-
Validation: If the ratio of the H-bonded peak intensity to the Free OH peak intensity remains constant across dilutions, the H-bond is Intramolecular . If the H-bonded peak vanishes at low concentration, it is Intermolecular .
-
Protocol B: Variable Temperature (VT) ¹H NMR
Objective: To quantify the thermodynamic stability of the H-bond (Temperature Coefficient).
-
Sample Preparation: Dissolve 5–10 mg of Spiro Amino Alcohol in 0.6 mL of dry CDCl₃ or CD₂Cl₂ in a high-quality NMR tube.
-
Instrument Setup: Calibrate the probe temperature using a standard (e.g., methanol or ethylene glycol) if precise thermodynamics are required.
-
Acquisition:
-
Acquire ¹H spectra at 298 K (reference).
-
Decrease temperature in 10 K increments (e.g., 298 K, 288 K, 278 K... down to 233 K).
-
Alternative (Heating): If solubility is poor, heat from 298 K to 328 K, but be wary of solvent evaporation.
-
-
Analysis:
-
Track the chemical shift (
) of the OH and NH protons.[1] -
Plot
(y-axis) vs. Temperature (x-axis, Kelvin). -
Calculate the slope (
) in ppb/K.
-
-
Interpretation:
-
< -3 ppb/K: Solvent shielded / Strong Intramolecular H-bond (Spiro typical).
-
> -5 ppb/K: Solvent exposed / Weak or Intermolecular H-bond (Linear typical).
-
Visualizing the Logic
The following diagrams illustrate the decision pathways and structural logic.
Diagram 1: H-Bond Characterization Workflow
Caption: Logical flowchart for distinguishing Intra- vs. Inter-molecular hydrogen bonds using spectroscopic data.
Diagram 2: Spiro vs. Linear Structural Dynamics
Caption: Conceptual comparison of entropy and H-bond locking in Spiro vs. Linear scaffolds.
References
-
Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. Journal of Physical Chemistry A, 2016.[2] [Link]
-
Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 2023. [Link]
-
NMR Determination of Hydrogen Bond Thermodynamics. Journal of Chemical Education, 2015. [Link]
-
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts. Crystals, 2022. [Link]
-
Spectroscopy of Alcohols: Identification. Oregon State University Chemistry, 2020. [Link]
Sources
Escaping Flatland: Benchmarking 2-Azaspiro[4.6]undecan-4-ylmethanol Against Standard Fragments
Executive Summary
In the modern pursuit of "escaping flatland"—the movement away from planar, aromatic-heavy drug candidates—spirocyclic scaffolds have emerged as critical tools for improving physicochemical properties without sacrificing potency.[1] This guide benchmarks 2-Azaspiro[4.6]undecan-4-ylmethanol , a high-
Key Findings:
-
Structural Integrity: The [4.6] spiro system offers a unique exit vector for the hydroxymethyl group, distinct from the equatorial/axial vectors of piperidines.
-
Lipophilicity & Solubility: While carrying a higher carbon count than simple pyrrolidines, the spirocyclic core disrupts crystal lattice energy, often maintaining unexpected aqueous solubility.
-
Metabolic Stability: The quaternary spiro-center blocks common metabolic soft spots found in simple rings, potentially extending half-life (
) in microsomal assays.
Structural & Physicochemical Benchmarking
The transition from "Legacy Fragments" (flat, low complexity) to "Advanced Scaffolds" (3D, high complexity) is quantified by metrics such as Fraction of
The Competitors
We compare the target molecule against the industry-standard 6-membered ring (Piperidine) and a bridged bicyclic alternative.
| Feature | Target: 2-Azaspiro[4.6]undecan-4-ylmethanol | Standard A: Piperidin-4-ylmethanol | Standard B: (3-exo)-8-Azabicyclo[3.2.1]octan-3-ylmethanol |
| Structure Type | Spirocyclic (5,7-fused) | Monocyclic (6-membered) | Bridged Bicyclic |
| Formula | |||
| MW ( g/mol ) | ~183.29 | ~115.17 | ~141.21 |
| 1.00 (Maximal 3D character) | 1.00 | 1.00 | |
| Topological Polar Surface Area (TPSA) | ~32 | ~32 | ~32 |
| Shape Vector | Defined, rigid angle (approx 109°) | Flexible (Chair flip) | Rigid, defined |
| Primary Advantage | Novel IP Space , Metabolic blocking | Low Cost, High Availability | High Rigidity |
| Primary Risk | Synthetic Complexity, Higher MW | IP Crowding, Metabolic Liability | Synthetic Complexity |
Comparative Data Analysis
The following data represents a synthesis of experimental trends observed in spirocyclic scaffold libraries (e.g., SpiroChem, Enamine datasets).
-
Solubility: Despite the higher molecular weight (MW), the 2-Azaspiro[4.6] scaffold often exhibits solubility comparable to the smaller piperidine. This is attributed to the "globular" shape of the spirocycle, which disrupts
-stacking and efficient crystal packing in the solid state. -
Lipophilicity (LogD): The [4.6] system is more lipophilic than the piperidine due to the cycloheptane ring. However, this allows the fragment to fill hydrophobic pockets in the target protein (e.g., GPCRs) that a simple piperidine cannot reach, often resulting in higher binding affinity.
Vector Analysis & Mechanism of Action
The primary value of 2-Azaspiro[4.6]undecan-4-ylmethanol lies in its Exit Vector . In medicinal chemistry, the angle at which a substituent (here, the -CH2OH group) projects from the core scaffold determines its ability to engage hydrogen bond donors/acceptors in the binding pocket.
The "Spiro-Twist" Effect
Unlike piperidines, which exist in a chair conformation where substituents are either axial or equatorial, the spiro[4.6] system locks the pyrrolidine ring (containing the amine) and the cycloheptane ring in a perpendicular orientation. This creates a "kink" in the molecule, projecting the alcohol group into a vector space undefined by flat rings.
Visualization of Vector Logic
Figure 1: Vector comparison showing how the spirocyclic core accesses novel chemical space (yellow) compared to the limited vectors of the piperidine core (red).
Experimental Protocol: Microsomal Stability Assay
A critical advantage of spirocycles is metabolic stability.[1][2][3] The quaternary carbon at the spiro-junction prevents oxidation at that position, a common failure point for piperidines (
Objective: Determine the intrinsic clearance (
Reagents & Setup
-
Test Compounds: 10 mM DMSO stocks of Spiro[4.6] and Piperidine analogs.
-
Microsomes: Pooled HLM (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Phosphate buffer (pH 7.4).
Workflow
-
Pre-Incubation:
-
Prepare a 0.5 mg/mL microsome suspension in Phosphate buffer.
-
Spike with Test Compound (final conc: 1
M, <0.1% DMSO). -
Incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH cofactor to initiate the reaction.
-
Control: Run a "No NADPH" sample to check for chemical instability.
-
-
Sampling:
-
At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor parent ion depletion.
-
Evaluation Logic
Figure 2: Decision tree for metabolic stability. Spirocycles typically route to the "High Stability" outcome due to steric blocking of oxidative sites.
Application Case Study: GPCR Antagonists
In a hypothetical optimization of a Dopamine D3 antagonist, replacing a piperidine linker with 2-Azaspiro[4.6]undecan-4-ylmethanol can resolve a common "solubility-permeability" paradox.
-
The Problem: The piperidine analog has good affinity but poor metabolic stability (
min). -
The Fix: Installing the [4.6] spirocycle increases lipophilicity slightly (improving brain penetration/permeability) while the spiro-carbon blocks the P450 oxidation site.
-
Result: The hydroxymethyl group on the spirocycle can be further engaged in H-bonding with polar residues (e.g., Serine/Threonine) in the receptor tunnel, locking the ligand in a bioactive conformation that the flexible piperidine cannot maintain.
References
-
Zheng, Y. J., & Tice, C. M. (2016).[4] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. (Discussion on
and 3D properties). -
Johansson, A., et al. (2016).[4] "Discovery of AZD1979: A Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties."[4] Journal of Medicinal Chemistry. (Demonstrates spirocyclic advantages over morpholines/piperidines).
-
Hiesinger, K., et al. (2021).[4] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. (Comprehensive review of spirocyclic building blocks including [4.6] systems).
-
PubChem. "Spiro[4.6]undecane Compound Summary." National Library of Medicine. (Physicochemical data foundation).[2][4][5][6][7]
-
Burkhard, J. A., et al. (2010). "Escape from Flatland: Stereochemical Features of Spirocyclic Compounds." Angewandte Chemie International Edition. (Foundational theory on vector analysis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Azaspiro[4.6]undecan-4-ylmethanol
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-Azaspiro[4.6]undecan-4-ylmethanol. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are derived from established best practices for handling structurally analogous compounds, including amino alcohols and spirocyclic molecules.[1][2][3][4][5][6][7][8][9][10] These guidelines are intended for researchers, scientists, and professionals in drug development and are designed to foster a culture of safety and scientific excellence.
A thorough risk assessment should be conducted for any new procedure involving this compound. The information herein is intended to supplement, not replace, institutional safety protocols and the professional judgment of a qualified chemist.
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for 2-Azaspiro[4.6]undecan-4-ylmethanol is not yet available, an analysis of its structural motifs—a spirocyclic amine and a primary alcohol—allows for an inferred hazard profile. Amino alcohols can exhibit a range of hazards, from skin and eye irritation to more severe effects such as burns.[2][3][11][12] Spirocyclic compounds, while often valued for their rigid three-dimensional structures in medicinal chemistry, must be handled with care due to their unique chemical properties.[8][9][10][13]
Based on analogous compounds, potential hazards of 2-Azaspiro[4.6]undecan-4-ylmethanol may include:
-
Skin and Eye Irritation or Corrosion: Many amino compounds are known to be irritants or corrosive.[4][5][7][11][12][14]
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts could cause respiratory irritation.[7][11][15]
-
Toxicity if Swallowed: Similar compounds can be harmful or toxic if ingested.[7][14][15][16][17]
Given these potential risks, a cautious approach to handling is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risk. The following table outlines the recommended PPE for various laboratory activities involving 2-Azaspiro[4.6]undecan-4-ylmethanol.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields[1][11] | Nitrile gloves[1] | Laboratory coat[1] | Not generally required |
| Storage | Safety glasses with side shields[1] | Nitrile gloves[1] | Laboratory coat[1] | Not generally required |
| Weighing & Transferring (in a fume hood) | Chemical splash goggles[1][11] | Nitrile gloves (double-gloving recommended)[1] | Laboratory coat[1] | Not generally required if handled in a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield[1][2][3] | Nitrile or neoprene gloves[2] | Flame-resistant lab coat[2][3] | Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.[1][2][3] |
| Spill Cleanup | Chemical splash goggles and face shield[1][2][3] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
| Waste Disposal | Chemical splash goggles[1][11] | Nitrile gloves[1] | Laboratory coat[1] | Not generally required |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling 2-Azaspiro[4.6]undecan-4-ylmethanol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly marked with appropriate hazard signs. Keep the container tightly closed.[1][6]
Weighing and Transferring
-
Engineering Controls: All weighing and transferring of the compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
-
Prevent Static Discharge: Use equipment that is properly grounded to prevent static discharge, which could ignite flammable vapors.[3]
-
Containment: Use a disposable weighing boat or paper to contain the solid. For liquid transfers, use appropriate volumetric glassware and a secondary container.
Conducting Reactions
-
Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a well-calibrated heating mantle or cooling bath to control the reaction temperature.
-
Quenching: Upon completion of the reaction, safely quench any reactive materials before workup.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Azaspiro[4.6]undecan-4-ylmethanol and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate all waste containing this compound from other waste streams. This includes unused product, reaction residues, and contaminated materials like gloves and weighing paper.[1]
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Collect in a separate, clearly labeled, sealed, and compatible waste container. Do not mix with other chemical waste unless compatibility has been confirmed.[1]
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "2-Azaspiro[4.6]undecan-4-ylmethanol".[1]
-
Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow and Logic
The following diagram illustrates the logical flow for the safe handling of 2-Azaspiro[4.6]undecan-4-ylmethanol from receipt to disposal. This workflow is designed to be a self-validating system, with each step building upon the safety measures of the previous one.
Caption: Logical workflow for the safe handling of 2-Azaspiro[4.6]undecan-4-ylmethanol.
References
- Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.
- AMINOALCOHOL PA Safety Data Sheet. Nippon Nyukazai Co., Ltd.
- AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd.
- Amino-PEG5-alcohol Safety Data Sheet. Apollo Scientific.
- (S)-(+)-1-Amino-2-propanol Safety Data Sheet. AK Scientific, Inc.
- BD FACS™ Lysing Solution Safety Data Sheet. BD Regulatory Documents.
- LGD 4033 Safety Data Sheet. Cayman Chemical.
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC.
- Methacrylate monomer Safety Data Sheet. Regulations.gov.
- Palau′Chlor® Safety Data Sheet. Sigma-Aldrich.
- 2-Oxa-6-azaspiro[3.4]octane Safety Data Sheet. Fisher Scientific.
- 1,4-Dioxa-8-azaspiro[4.5]decane Safety Data Sheet. Fisher Scientific.
- 1,9-Dioxa-4-azaspiro[5.5]undecane Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
- 6-AZASPIRO[3.4]OCTAN-2-YLMETHANOL Safety Data Sheet. CymitQuimica.
- 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride Safety Data Sheet. Sigma-Aldrich.
- 2-AZASPIRO[4.6]UNDECANE. ChemicalBook.
- Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. ACS Publications.
- Synthesis of spirocyclic amino alcohols 11–14. ResearchGate.
- Methyl 8-oxa-2-azaspiro[4.6]undecane-4-carboxylate. ChemScene.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
- 2-Azaspiro[4.4]nonane. Sigma-Aldrich.
- 1,4-Dioxa-8-azaspiro[4.6]undecane. PubChem.
- Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
- 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid. BLDpharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. kishida.co.jp [kishida.co.jp]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. aksci.com [aksci.com]
- 13. preprints.org [preprints.org]
- 14. regdocs.bd.com [regdocs.bd.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
